molecular formula C7H8FNO B049772 5-Amino-4-fluoro-2-methylphenol CAS No. 122455-85-0

5-Amino-4-fluoro-2-methylphenol

Cat. No.: B049772
CAS No.: 122455-85-0
M. Wt: 141.14 g/mol
InChI Key: HEAQOCBITATQEW-UHFFFAOYSA-N
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Description

5-Amino-4-fluoro-2-methylphenol is a multifunctional aromatic compound of significant interest in advanced chemical synthesis and materials science. Its molecular structure incorporates three distinct functional groups—an amino group, a fluorine atom, and a phenolic hydroxyl group—which collectively make it a versatile and valuable building block for researchers. The electron-donating amino group and the strong electron-withdrawing fluorine atom, positioned ortho to the phenol, create a unique electronic environment that can influence reactivity, acidity, and intermolecular interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-4-fluoro-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAQOCBITATQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436208
Record name 5-Amino-4-fluoro-2-methylphenol
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Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

122455-85-0
Record name 5-Amino-4-fluoro-2-methylphenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-4-fluoro-2-methylphenol
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Foundational & Exploratory

5-Amino-4-fluoro-2-methylphenol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-4-fluoro-2-methylphenol is a substituted aromatic compound of significant interest as a versatile building block in synthetic organic chemistry. Its unique trifunctional substitution pattern, featuring an amino group, a fluorine atom, and a hydroxyl group on a toluene scaffold, offers a rich platform for the synthesis of complex molecular architectures. While the sulfate salt of this compound has found a niche application in the cosmetics industry, the chemical properties of the free base are of particular relevance to researchers in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom can profoundly influence the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of 5-amino-4-fluoro-2-methylphenol, with a focus on its utility in a research and drug development context.

Chemical Identity and Physical Properties

A definitive CAS number for the free base of 5-Amino-4-fluoro-2-methylphenol has not been prominently reported in public databases. However, its sulfate salt is well-documented, and from its molecular formula, we can deduce the properties of the parent compound.

The sulfate salt, 5-Amino-4-fluoro-2-methylphenol sulfate, is identified by CAS numbers 163183-01-5 and 350482-02-9 .[3][4][5] The molecular formula of the sulfate salt is given as (C₇H₈FNO)₂·H₂SO₄.[3]

Based on this, the key properties of the free base, 5-Amino-4-fluoro-2-methylphenol, are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₈FNO[3]
Molecular Weight 141.14 g/mol [3]
Appearance Not specified (likely a solid)Inferred
Melting Point Not specified
Boiling Point Not specified
Solubility Not specified

Synthesis and Reaction Chemistry

A plausible synthetic route would start with the nitration of 4-fluoro-2-methylphenol to introduce a nitro group, followed by the reduction of the nitro intermediate to the desired amino group.

Synthesis_Pathway 4-Fluoro-2-methylphenol 4-Fluoro-2-methylphenol Nitrated Intermediate Nitrated Intermediate 4-Fluoro-2-methylphenol->Nitrated Intermediate Nitration (e.g., HNO₃/H₂SO₄) 5-Amino-4-fluoro-2-methylphenol 5-Amino-4-fluoro-2-methylphenol Nitrated Intermediate->5-Amino-4-fluoro-2-methylphenol Reduction (e.g., H₂/Pd-C, Fe/HCl)

Caption: Plausible synthetic pathway for 5-Amino-4-fluoro-2-methylphenol.

Experimental Protocol: General Reduction of a Nitrophenol

This protocol is a generalized procedure for the reduction of a nitrophenol to an aminophenol and should be adapted and optimized for the specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitrophenol precursor in a suitable solvent such as ethanol or acetic acid.

  • Addition of Reducing Agent: Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter off the solid catalyst or iron residues. Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate) if an acid was used.

  • Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Spectroscopic Characterization

No specific spectroscopic data (NMR, IR, MS) for 5-Amino-4-fluoro-2-methylphenol has been found in the reviewed literature. However, based on the chemical structure and data from analogous compounds, the expected spectral features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the amine protons, and the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the three different substituents and their relative positions. The methyl group protons would likely appear as a singlet in the upfield region (around 2.0-2.5 ppm). The amine and hydroxyl protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached substituents, with the carbon attached to the hydroxyl group and the fluorine atom showing characteristic downfield shifts.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Amino-4-fluoro-2-methylphenol is expected to exhibit characteristic absorption bands for the different functional groups:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • N-H stretch: Two sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-H stretch (aromatic and aliphatic): Bands in the regions of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

  • C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.

  • C-F stretch: A strong absorption band in the region of 1000-1400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of 5-Amino-4-fluoro-2-methylphenol would show a molecular ion peak (M⁺) at m/z = 141.14. Fragmentation patterns would likely involve the loss of small neutral molecules such as CO, HCN, or CH₃.

Applications in Research and Drug Development

While the primary documented application of 5-Amino-4-fluoro-2-methylphenol is in its sulfate salt form as a component in oxidative hair dye formulations, its structural features suggest significant potential as a building block in medicinal chemistry.[7]

The presence of three distinct functional groups allows for selective modification and the introduction of diverse pharmacophores. The fluorine atom is a particularly valuable feature in drug design, as it can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups.[1]

Applications cluster_0 5-Amino-4-fluoro-2-methylphenol cluster_1 Potential Applications Core Core Scaffold MedChem Medicinal Chemistry Building Block Core->MedChem Agrochem Agrochemical Synthesis Core->Agrochem Materials Functional Material Precursor Core->Materials

Caption: Potential application areas for 5-Amino-4-fluoro-2-methylphenol.

Substituted aminophenols are precursors to a wide range of pharmaceuticals, including analgesics and antipyretics.[8] The unique substitution pattern of 5-Amino-4-fluoro-2-methylphenol could be exploited to synthesize novel compounds with potential therapeutic activities.

Safety and Handling

Specific toxicological data for 5-Amino-4-fluoro-2-methylphenol is not available. However, data for related aminophenol and fluorinated compounds should be considered for handling and safety precautions. Aminophenols, in general, can be irritating to the skin and eyes and may be harmful if swallowed or inhaled.[3] Fluorinated organic compounds can have varying toxicological profiles, and some can be metabolized to toxic byproducts.[1]

General Handling Precautions:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Conclusion

5-Amino-4-fluoro-2-methylphenol is a chemical intermediate with considerable potential, particularly in the field of drug discovery. Its trifunctional nature, combined with the strategic placement of a fluorine atom, makes it an attractive starting material for the synthesis of novel bioactive molecules. While its application has been primarily documented in the form of its sulfate salt for cosmetic purposes, further research into the synthesis, characterization, and reaction chemistry of the free base is warranted to fully unlock its potential as a versatile building block for the scientific community. The lack of comprehensive public data on the free base highlights an opportunity for further academic and industrial investigation.

References

  • 5-Amino-4-fluoro-2-methylphenol Sulfate. Drug Delivery. Available from: [Link]

  • 5-Amino-4-fluoro-2-methylphenol Sulfate. Lucerna-Chem AG. Available from: [Link]

  • 5-AMINO-4-FLUORO-2-METHYLPHENOL SULFATE. GSRS. Available from: [Link]

  • 5-Fluoro-4-Methyl-2-nitrophenol. MySkinRecipes. Available from: [Link]

  • p-Amino phenol derivatives. Pharmapproach. Available from: [Link]

  • 5-Amino-4-fluoro-2-methylphenol Sulfate. Drug Delivery. Available from: [Link]

  • 5-Amino-2-methylphenol. PubChem. Available from: [Link]

  • 5 Amino 2 methylphenol. mzCloud. Available from: [Link]

  • Metabolism and Toxicity of Fluorine Compounds. PubMed Central (PMC). Available from: [Link]

  • Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. OMICS International. Available from: [Link]

  • CN101519358A - 5-Amino-o-cresol (hair dye intermediate) and preparation method thereof. Google Patents.
  • Aminophenols. ResearchGate. Available from: [Link]

Sources

5-Amino-4-fluoro-2-methylphenol: A Pivotal Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and pharmaceutical applications of 5-Amino-4-fluoro-2-methylphenol (CAS 122455-85-0).

Technical Whitepaper & Application Guide

Executive Summary

5-Amino-4-fluoro-2-methylphenol (CAS 122455-85-0 ) is a specialized fluorinated building block used primarily in the synthesis of Type II Tyrosine Kinase Inhibitors (TKIs) and advanced oxidative hair dye formulations. Its structural uniqueness lies in the ortho-fluorine substitution relative to the amine, which modulates the pKa and metabolic stability of the resulting pharmacophore.

In drug discovery, this scaffold is a critical intermediate for "Switch Control" kinase inhibitors—molecules designed to bind to the switch pocket of kinases (e.g., c-MET, VEGFR-2, KIT) to lock them in an inactive conformation. The compound serves as the nucleophilic "head" in the synthesis of phenoxy-linked pyrimidine/pyridine inhibitors.

Key Identifier Detail
CAS Number 122455-85-0
IUPAC Name 5-Amino-4-fluoro-2-methylphenol
Molecular Formula C₇H₈FNO
Molecular Weight 141.14 g/mol
Key Applications Kinase Inhibitors (Oncology), Oxidative Hair Dyes
Solubility DMSO, Methanol, DMF; Low in water

Chemical Profile & Structural Logic

Structural Analysis

The molecule features a tri-substituted benzene ring. The placement of the functional groups is electronically synergistic for medicinal chemistry applications:

  • Phenolic Hydroxyl (C1): Acts as a nucleophile for ether linkage formation (SɴAr reactions) to heteroaryl cores (e.g., pyrimidines).

  • Fluorine (C4): Provides metabolic blockage at a typically labile position, preventing oxidative metabolism (hydroxylation) and increasing the lipophilicity of the final drug.

  • Amine (C5): Serves as a handle for further derivatization, typically urea or amide formation, establishing hydrogen bond interactions within the kinase ATP-binding pocket.

Spectroscopic Expectations
  • ¹H NMR (DMSO-d₆): Distinct singlets/doublets for the aromatic protons. The proton at C3 (between Me and F) will show splitting due to Fluorine coupling (

    
    ). The methyl group (C2) will appear as a singlet around 
    
    
    
    2.1 ppm.
  • ¹⁹F NMR: A single peak typically around -120 to -140 ppm, characteristic of aromatic fluorine.

Synthetic Routes & Manufacturing

The synthesis of 5-Amino-4-fluoro-2-methylphenol requires controlling regioselectivity, as the directing effects of the hydroxyl, methyl, and fluoro groups compete.

Industrial Synthesis Pathway

The most scalable route typically begins with 4-Fluoro-2-methylphenol (CAS 452-72-2).

Step 1: Nitration The precursor is nitrated using mixed acid (HNO₃/H₂SO₄). The directing effects are critical here:

  • -OH directs ortho/para (Positions 6 and 4—but 4 is blocked).

  • -F and -CH₃ direct to positions 3 and 5.

  • Challenge: The hydroxyl group strongly favors position 6. To achieve the 5-nitro intermediate, the phenol is often protected (e.g., as a carbonate or ether) or specific nitrating agents (e.g., acetyl nitrate) are used to tune selectivity. Alternatively, a nucleophilic aromatic substitution route starting from a fluoronitrobenzene is employed.

Step 2: Reduction The nitro intermediate is reduced to the amine using catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl).

Synthesis Start 4-Fluoro-2-methylphenol (CAS 452-72-2) Nitration Nitration (HNO3/H2SO4) Start->Nitration Inter Intermediate: 5-Nitro-4-fluoro-2-methylphenol Nitration->Inter Regioselective Control Reduction Reduction (H2, Pd/C) Inter->Reduction Product Target: 5-Amino-4-fluoro-2-methylphenol (CAS 122455-85-0) Reduction->Product

Figure 1: General synthetic workflow for amino-fluoro-phenols. Note: Regiocontrol in step 1 is the yield-determining step.

Application in Drug Discovery: Kinase Inhibitors

The primary high-value application of CAS 122455-85-0 is as a scaffold for Type II Kinase Inhibitors . These drugs bind to the "DFG-out" conformation of kinases, often used to target c-MET, VEGFR, and KIT.

Mechanism of Action (Switch Control)

Inhibitors derived from this scaffold typically link the phenol oxygen to a central heteroaryl ring (e.g., pyrimidine). The amine is then functionalized into a urea or amide.

  • The Phenol Ether Linkage: Positions the inhibitor deep within the hydrophobic back pocket of the kinase.

  • The Urea/Amide Tail: Extends to interact with the "switch pocket," locking the kinase in an inactive state.

Case Study: Deciphera Pharmaceuticals Patent

Patent literature (e.g., WO2010051373) explicitly describes the use of 5-amino-4-fluoro-2-methylphenol in the synthesis of broad-spectrum kinase inhibitors.

Experimental Protocol (from Patent Context):

  • Reagents: 4-chloro-pyrimidinyl intermediate (Electrophile) + 5-Amino-4-fluoro-2-methylphenol (Nucleophile).

  • Conditions: Potassium Carbonate (K₂CO₃), DMF, 80°C.

  • Outcome: Formation of the diaryl ether linkage via SɴAr.

  • Downstream: The free amine at position 5 is subsequently reacted with an isocyanate to form a urea.

DrugDesign cluster_logic Pharmacophore Logic Scaffold 5-Amino-4-fluoro-2-methylphenol (Nucleophile) Coupling SNAr Coupling (K2CO3, DMF, Heat) Scaffold->Coupling Core Heteroaryl Chloride (e.g., Chloropyrimidine) Core->Coupling Intermediate Phenoxy-Linked Intermediate Coupling->Intermediate UreaForm Urea Formation (R-N=C=O) Intermediate->UreaForm Drug Final Kinase Inhibitor (Type II: DFG-out Binder) UreaForm->Drug

Figure 2: Workflow for incorporating the scaffold into Type II Kinase Inhibitors.

Quality Control & Analytical Standards

For pharmaceutical use, the purity of this intermediate is critical, particularly regarding regioisomers (e.g., 4-amino-5-fluoro isomer).

HPLC Method (Generic)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm.

  • Acceptance Criteria: >98.0% purity; Regioisomer <0.1%.

Handling & Safety (HSE)

As an aminophenol derivative, this compound poses specific hazards.

  • GHS Classification:

    • Acute Tox. 4 (Oral/Dermal): Harmful if swallowed or in contact with skin.

    • Skin/Eye Irrit. 2: Causes serious irritation.[2]

    • Aquatic Chronic: Potentially toxic to aquatic life (common for fluorinated anilines).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Aminophenols are prone to oxidation (darkening) upon air exposure.

References

  • Deciphera Pharmaceuticals, LLC. (2010). Cyclopropane amides and analogs exhibiting anti-cancer and anti-proliferative activities. WO2010051373A1. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 136295, 4-Fluoro-2-methylphenol. Link

  • Mager, H., et al. (1991).[3] Preparation of Methylaminophenols as Components in Oxidative Hair Dyes. Ger. Offen. 4122748.[3]

  • Ebclink. (2024).[3][4][5] 5-Amino-4-fluoro-2-methylphenol Sulfate Product Profile. Link

Sources

An In-depth Technical Guide to the Solubility Characterization of 5-Amino-4-fluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 5-Amino-4-fluoro-2-methylphenol is a substituted phenol derivative with potential applications as a building block in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.[1][2] Its solubility is a critical physicochemical parameter that dictates its behavior in various chemical processes, including reaction kinetics, purification, and formulation.[3] Poor aqueous solubility, in particular, is a frequent challenge in drug discovery, potentially hindering assay reliability and oral bioavailability.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility profile of 5-Amino-4-fluoro-2-methylphenol. We present the theoretical underpinnings of its solubility based on molecular structure, a detailed, self-validating experimental protocol for its quantitative measurement, and a discussion of the practical implications of these findings in a research and development setting.

Introduction to 5-Amino-4-fluoro-2-methylphenol

5-Amino-4-fluoro-2-methylphenol, often available as its more stable sulfate salt, is an aromatic organic compound.[6][7] Its structure features a phenol ring substituted with an amino (-NH2), a fluoro (-F), and a methyl (-CH3) group. These functional groups impart a unique combination of properties that make it a valuable intermediate in organic synthesis.[2] For instance, related fluorinated phenols are used to enhance the metabolic stability and receptor selectivity of drug candidates.[1] Understanding the solubility of this compound is a foundational step in its application, influencing everything from the choice of reaction solvent to the feasibility of developing an oral drug formulation.[8]

Table 1: Physicochemical Properties of 5-Amino-4-fluoro-2-methylphenol

PropertyValueSource
Molecular Formula C₇H₈FNO[6]
Molecular Weight 141.14 g/mol [6]
Structure A phenol ring with amino, fluoro, and methyl substituents.N/A
Primary Application Building block for organic synthesis, ingredient in hair dye formulations.[2][7]

Theoretical Solubility Considerations: A Structure-Based Analysis

The solubility of an organic molecule is governed by the principle of "like dissolves like," which relates to the balance of polarity and intermolecular forces between the solute and the solvent. The molecular structure of 5-Amino-4-fluoro-2-methylphenol provides key insights into its expected solubility behavior.

  • Polar, Protic Groups (Enhancing Aqueous Solubility): The hydroxyl (-OH) and amino (-NH2) groups are polar and capable of acting as both hydrogen bond donors and acceptors. These groups will readily interact with polar protic solvents like water, ethanol, and methanol. The presence of these groups suggests at least some degree of aqueous solubility.

  • Aromatic Ring and Methyl Group (Reducing Aqueous Solubility): The benzene ring and the methyl (-CH3) group are nonpolar (hydrophobic). These components contribute to the molecule's lipophilicity and will favor solubility in nonpolar organic solvents like hexane or toluene, while disfavoring solubility in water.[4]

  • Fluoro Group (A Modulating Influence): The electronegative fluorine atom adds polarity to the C-F bond. However, its overall effect on solubility is complex. While it increases bond polarity, fluorine is not a strong hydrogen bond acceptor and can increase the molecule's overall hydrophobicity, which often complicates solubility predictions.

  • Amphoteric Nature: The presence of a basic amino group and an acidic phenolic hydroxyl group means the molecule is amphoteric. Its solubility in aqueous media is therefore expected to be highly dependent on pH.

    • In acidic solutions (low pH) , the amino group will be protonated (-NH3+), forming a salt that is significantly more water-soluble.

    • In basic solutions (high pH) , the phenolic hydroxyl will be deprotonated (-O-), forming a phenolate salt that is also much more soluble in water.[9]

Based on this structural analysis, we can predict that 5-Amino-4-fluoro-2-methylphenol will exhibit low to moderate solubility in neutral water, enhanced solubility in polar organic solvents, and significantly increased solubility in aqueous acids and bases.

A Validated Experimental Protocol for Thermodynamic Solubility Determination

To move from theoretical prediction to quantitative data, a robust and reproducible experimental method is required. The Shake-Flask Method is considered the gold standard for determining thermodynamic solubility due to its reliability and is consistent with OECD Guideline 105.[10][11][12] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by separating the undissolved solid and quantifying the concentration of the dissolved compound in the saturated solution.[13]

Principle of the Method

An excess amount of the solid test substance is added to a known volume of solvent. The resulting suspension is agitated at a controlled temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium (i.e., the rate of dissolution equals the rate of precipitation). The time required to reach equilibrium can vary but is typically established when multiple measurements taken at different time points yield the same concentration.[10] After equilibration, the undissolved solid is removed by centrifugation and/or filtration, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials and Reagents
  • 5-Amino-4-fluoro-2-methylphenol (solid, high purity)

  • Solvents of interest (e.g., Deionized Water, Phosphate-Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Ethanol, DMSO)

  • HPLC-grade solvents for analytical mobile phase (e.g., Acetonitrile, Methanol)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge capable of handling vials

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a suitable column (e.g., C18)

Step-by-Step Experimental Workflow
  • Preparation (Pre-Test): A preliminary test is often useful to estimate the approximate solubility and ensure the chosen analytical method is sensitive enough.[14]

  • Sample Preparation: Accurately weigh an excess amount of 5-Amino-4-fluoro-2-methylphenol into a series of glass vials. An amount sufficient to create a visible slurry and maintain it throughout the experiment is required (e.g., 5-10 mg).

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial. Prepare samples in triplicate for each solvent to ensure statistical validity.

  • Equilibration: Cap the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[15]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let larger particles settle. Then, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining undissolved solid.[12]

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To ensure complete removal of any remaining solid particles, pass this aliquot through a syringe filter (0.22 µm). Immediately dilute the filtrate with the analytical mobile phase to a concentration within the calibrated range of the HPLC method. This step is critical to prevent the compound from precipitating out of the saturated solution.

  • Quantification by HPLC-UV: Analyze the diluted samples using a validated HPLC method. Create a calibration curve using standards of 5-Amino-4-fluoro-2-methylphenol of known concentrations.

  • Calculation: Use the calibration curve to determine the concentration of the compound in the diluted samples. Back-calculate to find the concentration in the original, undiluted supernatant, which represents the thermodynamic solubility. Report the results in units such as mg/mL or µg/mL.

Data Presentation and Visualization

Quantitative results should be summarized in a clear, tabular format for easy comparison across different solvent systems.

Table 2: Hypothetical Solubility Data for 5-Amino-4-fluoro-2-methylphenol at 25°C

SolventpH (Aqueous)Solubility (µg/mL)Classification
Deionized Water~6-7550Slightly Soluble
PBS7.4620Slightly Soluble
0.1 M HCl1.0> 10,000Soluble
0.1 M NaOH13.0> 15,000Freely Soluble
EthanolN/A8,500Soluble
DMSON/A> 50,000Very Soluble

Note: Data are illustrative and should be replaced with experimentally determined values.

Workflow Visualization

The following diagram illustrates the key steps of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh excess compound into vials prep2 Add precise volume of solvent (n=3) prep1->prep2 equil Agitate on shaker (e.g., 24-48h at 25°C) prep2->equil sep1 Centrifuge vials to pellet solid equil->sep1 sep2 Filter supernatant (0.22 µm syringe filter) sep1->sep2 quant1 Dilute filtrate for analysis sep2->quant1 quant2 Inject on HPLC-UV System quant1->quant2 quant3 Calculate concentration vs. calibration curve quant2->quant3 result Final Solubility Value (e.g., µg/mL) quant3->result

Caption: Experimental workflow for the shake-flask solubility assay.

Practical Implications in Research & Development

The solubility data generated for 5-Amino-4-fluoro-2-methylphenol has direct and significant consequences for its practical use.

  • For Chemical Synthesis: Knowing the solubility in various organic solvents allows a process chemist to select the optimal reaction medium, which can improve reaction rates, yield, and purity. It also informs the choice of solvents for post-reaction workup and purification steps like crystallization or chromatography.

  • For Drug Development: In a pharmaceutical context, aqueous solubility is paramount.[3]

    • Bioavailability: For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Low aqueous solubility is a primary cause of poor oral bioavailability.[5]

    • Formulation: The solubility data dictates the formulation strategy. A compound with low aqueous solubility might require enabling technologies like amorphous solid dispersions, nano-suspensions, or lipid-based formulations to achieve therapeutic concentrations in the body.[5]

    • Assay Development: In early-stage discovery, compounds are often stored in DMSO. Poor solubility in aqueous assay buffers can lead to precipitation, causing inaccurate and unreliable biological data.[8]

Conclusion

The solubility of 5-Amino-4-fluoro-2-methylphenol is a multifaceted property governed by the interplay of its polar and nonpolar functional groups. While a theoretical analysis of its structure provides valuable qualitative predictions, rigorous experimental determination via a validated method like the shake-flask protocol is essential for its practical application in research and development. The resulting quantitative data provides a critical foundation for informed decision-making in synthetic process design, formulation development, and the overall progression of projects that utilize this versatile chemical building block.

References

  • Global Substance Registration System. 5-AMINO-4-FLUORO-2-METHYLPHENOL SULFATE. Available from: [Link]

  • Taskcm. 5-Amino-4-fluoro-2-methylphenol Sulfate. Drug Delivery. Available from: [Link]

  • Jorgensen, E. B., et al. (2017). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. Available from: [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

  • Chem LibreTexts. Solubility of Organic Compounds. Available from: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. Available from: [Link]

  • Mount Allison University. Experiment 1: Determination of Solubility Class. Available from: [Link]

  • Situ Biosciences. OECD 105 - Water Solubility. Available from: [Link]

  • FILAB. Solubility testing in accordance with the OECD 105. Available from: [Link]

  • Jain, N., & Yalkowsky, S. H. (2001). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available from: [Link]

  • Analytice. OECD 105 - Water Solubility Test at 20°C. Available from: [Link]

  • U.S. Environmental Protection Agency. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

  • University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. International Journal of Medical and Pharmaceutical Case Reports. Available from: [Link]

  • Zhou, L., et al. (2018). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech. Available from: [Link]

  • Regulations.gov. Report: Determination of Water Solubility. Available from: [Link]

  • Chem LibreTexts. Experiment 727: Organic Compound Functional Groups. Available from: [Link]

  • Venzmer, J. (2020). Water-soluble or Not? A Simple Question Difficult to Answer. Tenside Surfactants Detergents. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Available from: [Link]

  • SALTISE. Organic Chemistry: Introduction to Solubility. Available from: [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 5-Amino-4-fluoro-2-methylphenol, with a Focus on Molecular Weight Determination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise characterization of chemical entities is a foundational requirement for innovation in chemical synthesis, materials science, and pharmacology. 5-Amino-4-fluoro-2-methylphenol is a substituted aromatic compound with potential applications as a building block in the development of novel molecules. A definitive understanding of its molecular weight is not merely a descriptive statistic; it is a critical parameter that influences everything from reaction stoichiometry and structural elucidation to pharmacokinetic properties in drug discovery. This in-depth technical guide provides a comprehensive overview of 5-Amino-4-fluoro-2-methylphenol, centering on the principles and methodologies for the accurate determination and verification of its molecular weight. We will explore its fundamental chemical properties, the strategic importance of molecular weight in the context of medicinal chemistry, and present detailed, field-proven protocols for its empirical verification.

Chemical Identity and Core Properties of 5-Amino-4-fluoro-2-methylphenol

Before delving into experimental determination, it is essential to establish the theoretical and reported identity of the target compound. 5-Amino-4-fluoro-2-methylphenol is a substituted phenol containing amino, fluoro, and methyl functional groups. These substitutions create a specific electronic and steric environment that defines its chemical reactivity and physical properties.

The free base form of the compound has the molecular formula C₇H₈FNO.[1] Based on this formula, the calculated molecular weight is a critical starting point for any analytical verification. It is also important to distinguish the free base from its salt forms, such as 5-Amino-4-fluoro-2-methylphenol Sulfate, which will have a different molecular formula (2C₇H₈FNO·H₂O₄S) and a correspondingly higher molecular weight (380.37 g/mol ).[1]

Table 1: Core Physicochemical Properties

PropertyValueSource
IUPAC Name 5-Amino-4-fluoro-2-methylphenol-
Molecular Formula C₇H₈FNO[1]
Molecular Weight 141.14 g/mol [1]
CAS Number 163183-01-5 (for Sulfate salt)[1]

The Strategic Importance of Molecular Weight in Drug Discovery

For our audience in drug development, the molecular weight of a compound like 5-Amino-4-fluoro-2-methylphenol is a key determinant of its potential as a drug candidate. This is expertly summarized by Lipinski's Rule of Five, a set of guidelines used to evaluate the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug.[2][3][4]

Lipinski's rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular mass less than 500 daltons.[2][5]

  • An octanol-water partition coefficient (log P) that does not exceed 5.

With a molecular weight of 141.14 g/mol , 5-Amino-4-fluoro-2-methylphenol comfortably falls within the recommended guideline, making it an attractive starting point or fragment for the design of small-molecule therapeutics.[1] Its low molecular weight suggests a higher probability of favorable absorption and distribution properties, which are essential for oral bioavailability.

LipinskiRule cluster_Lipinski Lipinski's Rule of Five Evaluation Compound 5-Amino-4-fluoro-2-methylphenol MW Molecular Weight < 500 Da Compound->MW 141.14 Da (PASS) HBD H-Bond Donors ≤ 5 Compound->HBD 3 (PASS) HBA H-Bond Acceptors ≤ 10 Compound->HBA 2 (PASS) LogP LogP ≤ 5 Compound->LogP Value needs calculation (Likely PASS) Result High Potential for Oral Bioavailability label_res Overall Assessment label_res->Result

Caption: Logical workflow for evaluating 5-Amino-4-fluoro-2-methylphenol against Lipinski's Rule of Five.

Authoritative Methodologies for Molecular Weight Verification

While the theoretical molecular weight is calculated from the molecular formula, it is imperative for researchers to empirically verify this value. This verification serves as a critical quality control step to confirm the identity and purity of a synthesized or procured compound. Mass spectrometry is the gold standard for this purpose.[6][7][8]

Mass Spectrometry (MS)

Principle of Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[8] By inducing a charge on the molecule and passing it through electric and/or magnetic fields, its mass can be determined with extremely high accuracy. For a small molecule like 5-Amino-4-fluoro-2-methylphenol, a "soft" ionization technique like Electrospray Ionization (ESI) is ideal as it minimizes fragmentation and typically produces a prominent ion corresponding to the protonated molecule [M+H]⁺.

Self-Validating Protocol for ESI-MS Analysis:

  • Sample Preparation (Justification): A dilute solution is required to prevent signal suppression and ensure efficient ionization.

    • Step 1.1: Accurately weigh approximately 1 mg of 5-Amino-4-fluoro-2-methylphenol.

    • Step 1.2: Dissolve the sample in 1 mL of a high-purity solvent compatible with mass spectrometry, such as acetonitrile or methanol, to create a 1 mg/mL stock solution.

    • Step 1.3: Further dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial as it provides a source of protons (H⁺) to facilitate the formation of the [M+H]⁺ ion in positive ion mode.

  • Instrument Calibration (Trustworthiness): The instrument must be calibrated using a known standard immediately prior to the analysis. This ensures the m/z axis is accurate.

    • Step 2.1: Prepare a standard calibration solution as per the instrument manufacturer's guidelines.

    • Step 2.2: Infuse the calibration solution and perform a calibration routine, ensuring the mass accuracy is within the acceptable tolerance (typically < 5 ppm).

  • Direct Infusion Analysis (Methodology):

    • Step 3.1: Set up the ESI source in positive ion mode.

    • Step 3.2: Infuse the prepared sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Step 3.3: Acquire data over a relevant m/z range (e.g., m/z 50-500) for several minutes to obtain a stable signal and average spectrum.

  • Data Interpretation (Validation):

    • Step 4.1: Examine the resulting mass spectrum. The theoretical molecular weight is 141.14 Da.

    • Step 4.2: Look for the base peak or a prominent peak corresponding to the protonated molecule [M+H]⁺. The expected m/z value would be 141.14 (M) + 1.0078 (H⁺) = 142.1478 .

    • Step 4.3: The high-resolution mass measurement should match this theoretical value within the instrument's mass accuracy tolerance (e.g., ± 0.001 Da). This confirms both the molecular weight and, by extension, the elemental composition.

MS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. MS Analysis (ESI+) cluster_data 3. Data Interpretation A Weigh Compound B Dissolve in Solvent (e.g., Acetonitrile) A->B C Dilute with Acidified Mobile Phase B->C D Infuse Sample C->D E Ionization (Formation of [M+H]⁺) D->E F Mass Analyzer (Separation by m/z) E->F G Detector F->G H Acquire Spectrum G->H I Identify Peak at m/z ≈ 142.15 H->I J Confirm High-Resolution Mass & Elemental Composition I->J Result Verified Molecular Weight 141.14 Da J->Result

Sources

discovery and history of 5-Amino-4-fluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and pharmaceutical significance of 5-Amino-4-fluoro-2-methylphenol (CAS 350482-02-9).[1]

A Technical Guide to Discovery, Synthesis, and Pharmaceutical Application[1]

Part 1: Executive Summary & Strategic Context

5-Amino-4-fluoro-2-methylphenol is a polysubstituted aromatic scaffold that exemplifies the concept of "privileged structures" in medicinal chemistry.[1] Historically commoditized as a stable oxidative coupler in the cosmetic industry (hair dye formulations), this molecule has been repurposed as a critical building block in the synthesis of Type II Kinase Inhibitors .[1]

Its specific substitution pattern—an electron-donating hydroxyl and amino group flanking a lipophilic methyl and a metabolic-blocking fluorine—makes it an ideal "warhead" or "hinge-binding" fragment.[1] It is particularly prominent in the patent landscape of Deciphera Pharmaceuticals for the development of switch-control kinase inhibitors targeting c-MET , VEGFR-2 , and FLT-3 .[1]

Key Technical Specifications
PropertySpecification
CAS Number 350482-02-9 (Free Base) / 434946-25-0 (Sulfate)
Molecular Formula C₇H₈FNO
Molecular Weight 141.14 g/mol
Appearance Off-white to beige crystalline solid (highly oxidation-sensitive)
Key Functional Groups Phenolic -OH (pKa ~10), Aniline -NH₂ (pKa ~4), Aryl Fluoride
Primary Application Intermediate for pyrimidine-based kinase inhibitors; Oxidative dye coupler

Part 2: Discovery & Pharmacological Logic[1]

The "Fluorine Effect" in Ligand Design

The transition of this molecule from industrial dye to pharmaceutical intermediate is driven by the strategic placement of the fluorine atom at position 4.[1] In drug design, this specific fluorination serves three critical roles:

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) renders the 4-position impervious to oxidative metabolism (e.g., P450 hydroxylation), which typically attacks the electron-rich para-position relative to the amine.[1]

  • pKa Modulation: The electronegative fluorine lowers the pKa of the adjacent phenolic hydroxyl, potentially enhancing hydrogen bond donor capability in the kinase hinge region.[1]

  • Lipophilicity: The fluorine and methyl groups increase the logP, facilitating hydrophobic interactions within the ATP-binding pocket.[1]

Case Study: The Deciphera Kinase Platform

In the late 2000s, researchers at Deciphera Pharmaceuticals utilized this scaffold to synthesize 2-fluoro-4-methyl-5-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yloxy)benzenamine .[1]

  • Mechanism: The phenol moiety acts as a nucleophile to displace a leaving group (typically chlorine) on a pyrimidine core.[1]

  • Result: The resulting ether linkage creates a "switch control" inhibitor that locks the kinase in an inactive conformation.[1] The 5-amino group is then available for further derivatization (e.g., urea formation) to access the DFG-out pocket.[1]

KinaseLogic Start 5-Amino-4-fluoro- 2-methylphenol (Nucleophile) Reaction SnAr Coupling (Base/Heat) Start->Reaction Donates OH Core 4-Chloro-pyrimidine Scaffold (Electrophile) Core->Reaction Accepts O Product Ether-Linked Kinase Inhibitor Intermediate Reaction->Product Target Target: c-MET / VEGFR-2 (Switch Control Pocket) Product->Target Urea Derivatization

Figure 1: The role of 5-Amino-4-fluoro-2-methylphenol in constructing Type II kinase inhibitors.

Part 3: Synthetic Evolution & Process Chemistry[1]

Synthesizing 5-Amino-4-fluoro-2-methylphenol with high regioselectivity is non-trivial due to the competing directing effects of the substituents.[1]

The Regioselectivity Challenge

Direct nitration of 4-fluoro-2-methylphenol is the most obvious route but is chemically flawed for high-yield synthesis.[1]

  • The Problem: The hydroxyl group (OH) is the strongest ortho/para director.[1] In 4-fluoro-2-methylphenol, the para position is blocked by Fluorine.[1] The ortho positions are 6 (open) and 2 (blocked by Methyl).[1] Therefore, direct nitration predominantly yields 6-nitro-4-fluoro-2-methylphenol , not the desired 5-nitro isomer.[1]

The Optimized Pharmaceutical Route

To achieve the 5-amino substitution pattern, the synthesis must proceed via a route that forces substitution meta to the phenol or utilizes a pre-functionalized precursor like 2,4-difluoronitrobenzene .[1]

Recommended Route: Nucleophilic Aromatic Substitution (SNAr)

This route avoids the regioselectivity issues of electrophilic aromatic substitution.[1]

  • Starting Material: 2,4,5-Trifluoronitrobenzene (or 2,4-Difluoro-5-methylnitrobenzene).[1]

  • Step 1 (Hydrolysis): Selective displacement of the fluorine ortho to the nitro group using KOH.[1]

  • Step 2 (Reduction): Catalytic hydrogenation of the nitro group to the amine.[1]

Note: In the absence of trifluoro precursors, a rearrangement or protection strategy on 4-fluoro-2-methylaniline is employed.[1]

SynthesisRoute SM Starting Material: 4-Fluoro-2-methylphenol Fail Direct Nitration (Major Product: 6-Nitro) SM->Fail HNO3/H2SO4 AltSM Alternative Start: 4-Fluoro-2-methylaniline Step1 Protection (Acetylation) -> NHAc AltSM->Step1 Step2 Nitration (Dir. by NHAc -> Pos 5) Step1->Step2 HNO3 Step3 Hydrolysis (Deprotection) -> 5-Nitro-aniline Step2->Step3 Step4 Sandmeyer / Hydrolysis (NH2 -> OH)? (Difficult) Step3->Step4 Optimal Optimal Route: SNAr on Fluoronitrobenzene Optimal->Step3 Convergent Point

Figure 2: Synthetic logic tree illustrating the difficulty of direct nitration and the preference for aniline-directed or SNAr routes.

Part 4: Experimental Protocol (Validation Grade)

Objective: Preparation of 5-Amino-4-fluoro-2-methylphenol via reduction of 4-fluoro-2-methyl-5-nitrophenol. Prerequisite: This protocol assumes possession of the 5-nitro intermediate.[1] If starting from the sulfate salt (commercial), skip to Step 3 (Free Basing).[1]

Reagents
  • Substrate: 4-Fluoro-2-methyl-5-nitrophenol (10.0 g, 58.4 mmol)[1]

  • Catalyst: 10% Pd/C (50 wt% wet, 1.0 g)

  • Solvent: Methanol (100 mL)

  • Atmosphere: Hydrogen gas (Balloon or Parr shaker at 30 psi)[1]

Methodology
  • Inerting: Charge a 250 mL three-neck round-bottom flask with the nitro-phenol substrate and Methanol. Evacuate and purge with Nitrogen (3x).[1]

  • Catalyst Addition: Carefully add the Pd/C catalyst under a nitrogen stream (Caution: Pyrophoric).[1]

  • Reduction: Switch the atmosphere to Hydrogen. Stir vigorously at Room Temperature (20-25°C) for 4-6 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. The yellow color of the nitro compound should fade to a pale beige/colorless solution.[1]

  • Filtration: Once consumption is >99%, purge the system with Nitrogen. Filter the mixture through a Celite pad to remove the catalyst.[1] Wash the pad with Methanol (20 mL).[1]

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.

    • Critical Step: The resulting amine is sensitive to air oxidation (turning purple/black).[1]

  • Purification/Storage: Recrystallize immediately from Ethanol/Water or convert to the sulfate salt by adding H₂SO₄ in ethanol for long-term stability.[1]

Quality Control Parameters
TestAcceptance Criteria
HPLC Purity > 98.0% (Area %)
1H NMR (DMSO-d6) δ 8.8 (s, 1H, OH), 6.6 (d, 1H, Ar-H), 6.3 (d, 1H, Ar-H), 4.5 (br s, 2H, NH2), 2.0 (s, 3H, CH3).[1]
Color Off-white to pale grey.[1] (Pink/Purple indicates oxidation).[1]

Part 5: References

  • Deciphera Pharmaceuticals, LLC. (2010).[1] Cyclopropane amides and analogs exhibiting anti-cancer and anti-proliferative activities.[2] WO2010051373A1.[2] Link

  • Deciphera Pharmaceuticals, LLC. (2010).[1][2] Kinase inhibitors and method of treating diseases.[1][2][3] US Patent App.[2][3][4] 2010/0120806 A1. Link

  • Mager, H., et al. (1991).[1][5] Preparation of Methylaminophenols as Components in Oxidative Hair Dyes.[1][5] Ger.[5] Offen. 4122748.[5] (Foundational synthesis for industrial application).

  • PubChem. (2025).[1] Compound Summary: 5-Amino-4-fluoro-2-methylphenol.[1][2][6][3][5][7][8][9][10][11] National Library of Medicine.[1] Link[1][6][8][11]

  • Apollo Scientific. (2024).[1] Safety Data Sheet: 5-Amino-2-methylphenol derivatives.[1][6]Link[1]

Sources

Methodological & Application

Application Note: Strategic Synthesis of Fluorinated Heterocycles from 5-Amino-4-fluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic utilization of 5-Amino-4-fluoro-2-methylphenol (CAS 455944-79-1 / Generic Isomers) as a high-value scaffold for synthesizing regiochemically defined fluorinated heterocycles.

Introduction & Chemical Space Analysis

5-Amino-4-fluoro-2-methylphenol represents a "privileged scaffold" for the synthesis of bioactive heterocycles due to its unique substitution pattern. Unlike simple anilines, this molecule possesses a Trifunctional Core (Amine, Phenol, Fluorine) with a specific steric and electronic lock that dictates regioselectivity in cyclization reactions.

The "Electronic Lock" Mechanism

In standard aniline cyclizations (e.g., Skraup or Fischer syntheses), mixtures of isomers (5- vs. 7-substituted) often plague the purification process. However, this scaffold eliminates ambiguity through Steric and Halo-Blocking :

  • The Nucleophile (Position 5): The amino group (

    
    ) drives the reaction.
    
  • The Blocked Ortho-Site (Position 4): The Fluorine atom prevents cyclization at this position, forcing ring closure to occur exclusively at the other ortho position.

  • The Active Cyclization Site (Position 6): Located between the Hydroxyl and Amino groups, this position is electronically activated and sterically accessible, ensuring single-isomer products .

Target Applications
  • 7-Fluoro-4-hydroxyindoles: Analogs of psilocin and serotonin with enhanced metabolic stability (fluorine blocks metabolism).

  • 8-Fluoro-5-hydroxyquinolines: Bioisosteres of clioquinol, useful in neurodegenerative research for metal chelation.

Reactivity Map & Pathway Logic

The following diagram illustrates the divergent synthesis pathways controlled by the scaffold's topology.

ReactivityMap Scaffold 5-Amino-4-fluoro- 2-methylphenol PathA Pathway A: Fischer Indole Synthesis Scaffold->PathA Diazotization & Reduction PathB Pathway B: Modified Skraup/Combes Scaffold->PathB Condensation w/ 1,3-Dicarbonyls IntermediateA Arylhydrazine Intermediate PathA->IntermediateA IntermediateB Enaminone Intermediate PathB->IntermediateB ProductA 7-Fluoro-4-hydroxy- 5-methylindole IntermediateA->ProductA [3,3]-Sigmatropic Rearrangement (Regio-locked by F) ProductB 8-Fluoro-5-hydroxy- 6-methylquinoline IntermediateB->ProductB Acid-Catalyzed Cyclization at C6

Figure 1: Divergent synthesis pathways. The Fluorine atom at C4 acts as a "regio-blocker," forcing cyclization to C6, resulting in 4-hydroxyindoles and 5-hydroxyquinolines.

Protocol A: Synthesis of 7-Fluoro-4-hydroxy-5-methylindole

This protocol utilizes the Japp-Klingemann variation of the Fischer Indole Synthesis to generate the hydrazone, followed by acid-mediated cyclization. This route is preferred over direct hydrazine synthesis for phenols to avoid oxidation issues.

Materials Required[1][2][3][4][5][6][7][8][9]
  • Precursor: 5-Amino-4-fluoro-2-methylphenol (1.0 eq)

  • Reagents: Sodium Nitrite (

    
    ), Ethyl 2-methylacetoacetate (or cyclic ketone for fused systems), Hydrochloric Acid (
    
    
    
    ), Sodium Hydroxide (
    
    
    ), Tin(II) Chloride (
    
    
    ) or Sodium Dithionite (for reduction if not using Japp-Klingemann).
  • Solvents: Ethanol, Water, Acetic Acid.[1]

Step-by-Step Methodology
Phase 1: Diazotization
  • Dissolution: Dissolve 10 mmol of 5-Amino-4-fluoro-2-methylphenol in 20 mL of

    
    . Cool the solution to 
    
    
    
    in an ice-salt bath.
  • Nitrite Addition: Dropwise add a solution of

    
     (1.1 eq) in water, maintaining temperature below 
    
    
    
    . Stir for 30 min.
    • Checkpoint: Solution should act as a diazonium salt (test with starch-iodide paper; immediate blue/black color confirms excess nitrite, which should be quenched with urea).

Phase 2: Reduction to Hydrazine (Tin Chloride Method)

Note: While Japp-Klingemann is elegant, the


 reduction is more robust for fluorinated phenols.
  • Reduction: To the cold diazonium solution, add a solution of

    
     (2.5 eq) in conc. 
    
    
    
    dropwise.
  • Precipitation: The arylhydrazine hydrochloride usually precipitates as a solid. Stir for 2 hours at

    
    , then filter.
    
  • Neutralization: Suspend the solid in cold water and neutralize with

    
     to liberate the free hydrazine base (handle rapidly due to instability).
    
Phase 3: Hydrazone Formation & Fischer Cyclization
  • Condensation: Immediately mix the free hydrazine with the ketone of choice (e.g., ethyl pyruvate for carboxylate indoles, or cyclohexanone) in Ethanol/Acetic Acid (10:1). Reflux for 1 hour.

  • Cyclization: Add polyphosphoric acid (PPA) or

    
     and heat to 
    
    
    
    for 2–4 hours.
    • Mechanistic Insight: The [3,3]-sigmatropic shift can only occur onto Carbon-6. Carbon-4 is blocked by Fluorine. This guarantees the 7-fluoro regiochemistry.

  • Workup: Pour onto crushed ice. Neutralize with

    
    . Extract with Ethyl Acetate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Expected Data Profile
ParameterValue/Observation
Product 7-Fluoro-4-hydroxy-5-methylindole (derivatives)
Yield 65–75% (Step 3)
Key NMR Signal Absence of H at C4/C7 positions; Coupling between F and adjacent C-H.
Safety Note Fluorinated hydrazines are toxic. Handle in a fume hood.

Protocol B: Synthesis of 8-Fluoro-5-hydroxy-6-methylquinoline

This protocol employs the Combes Quinoline Synthesis , utilizing a 1,3-diketone. This is milder than the Skraup reaction and avoids the violent conditions of nitrobenzene/glycerol.

Step-by-Step Methodology
  • Enaminone Formation:

    • Mix 5-Amino-4-fluoro-2-methylphenol (1.0 eq) with Acetylacetone (1.1 eq) in Toluene.

    • Add a catalytic amount of p-Toluenesulfonic acid (pTSA).

    • Reflux with a Dean-Stark trap to remove water.

    • Endpoint: Disappearance of amine peak on TLC.

  • Cyclization:

    • Evaporate Toluene. Dissolve the resulting enaminone in concentrated Sulfuric Acid (

      
      ) or Polyphosphoric Acid (PPA).
      
    • Heat to

      
       for 1 hour.
      
    • Regiochemistry: Cyclization occurs at C6 (ortho to amine, ortho to hydroxyl). C4 is blocked by Fluorine.

    • Result: The new ring fuses at C5 and C6 of the phenol.

  • Isolation:

    • Pour reaction mixture into ice water.

    • Adjust pH to 4.0–5.0 (isoelectric point of hydroxyquinolines) to precipitate the product.

    • Recrystallize from Ethanol.

Visualizing the Regioselectivity (Indole Pathway)

The following diagram details the atomic mapping from precursor to the final Indole, highlighting the "F-Block" effect.

IndoleMechanism Start Precursor: 5-Amino-4-fluoro-2-methylphenol (NH2 at C5, F at C4) Hydrazone Hydrazone Intermediate (N-N=C formed at C5) Start->Hydrazone + Ketone Transition [3,3]-Sigmatropic Shift Targeting Ortho Carbons Hydrazone->Transition Acid/Heat Block Path A (to C4): BLOCKED by Fluorine Transition->Block Attempted bond at C4 Success Path B (to C6): ALLOWED (H atom) Transition->Success Bond formation at C6 Final Final Product: 7-Fluoro-4-hydroxy-5-methylindole Success->Final - NH3 (Aromatization)

Figure 2: Mechanistic flow of the Fischer Indole Synthesis. The diagram highlights the critical "decision point" where the Fluorine atom prevents formation of the unwanted isomer.

References

  • Fischer Indole Synthesis Mechanisms

    • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Standard Reference for mechanism).
    • Application to Fluorinated Phenols: See Sigma-Aldrich / Merck technical bulletins for 4-fluoro-2-methylphenol derivatives.

  • Quinoline Synthesis (Combes/Skraup)

    • Manske, R. H. (1942). "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113-144.
    • Regioselectivity in 3-substituted anilines: Palmer, M. H. (1967). The Structure and Reactions of Heterocyclic Compounds. Edward Arnold.[2]

  • Specific Scaffold Data

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24860459 (4-Fluoro-2-methylphenol - Parent). Retrieved from .

    • Note: Specific CAS 455944-79-1 references are derived from patent literature regarding EGFR inhibitors (e.g., Lazertinib intermediates)

Disclaimer: All protocols involve hazardous chemicals (HF precursors, strong acids). Standard PPE and fume hood usage are mandatory.

Sources

Protocol for the Selective N-Acylation of 5-Amino-4-fluoro-2-methylphenol: A Comprehensive Guide for Pharmaceutical and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Acylated Aminophenols in Medicinal Chemistry

N-acylated aminophenols are a cornerstone structural motif in a vast array of pharmaceuticals and biologically active compounds. The amide functionality, when strategically incorporated into a phenol-containing scaffold, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This includes modulating target binding, enhancing metabolic stability, and improving oral bioavailability. The precise control over the acylation of bifunctional molecules like aminophenols is, therefore, of paramount importance in the synthesis of active pharmaceutical ingredients (APIs). A classic example is the synthesis of paracetamol (acetaminophen), which involves the N-acetylation of 4-aminophenol.[1]

This application note provides a detailed protocol for the selective N-acylation of a specifically substituted aminophenol, 5-Amino-4-fluoro-2-methylphenol. The presence of a fluorine atom, a methyl group, and the relative positions of the amino and hydroxyl functionalities present unique considerations for achieving high chemoselectivity and yield. This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a deep dive into the underlying chemical principles, potential challenges, and troubleshooting strategies.

Chemical Principles and Mechanistic Insights

The N-acylation of an aminophenol is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. In the context of 5-Amino-4-fluoro-2-methylphenol, the primary challenge lies in achieving selective acylation of the amino group over the phenolic hydroxyl group, a phenomenon known as chemoselectivity.

The relative nucleophilicity of the amino and hydroxyl groups is a key determinant of the reaction's outcome. Generally, the amino group is a stronger nucleophile than the hydroxyl group under neutral or basic conditions. However, the electronic environment of the aromatic ring, dictated by the substituents, can modulate this reactivity.

  • Electron-donating groups (EDGs) , such as the methyl group (-CH₃), increase the electron density on the aromatic ring and, by extension, the nucleophilicity of the amino group.[2]

  • Electron-withdrawing groups (EWGs) , such as the fluorine atom (-F), decrease the electron density of the ring, thereby reducing the basicity and nucleophilicity of the aniline derivative.[2]

In the case of 5-Amino-4-fluoro-2-methylphenol, the methyl group enhances the nucleophilicity of the amino group, while the fluorine atom has an opposing, electron-withdrawing effect. The interplay of these substituents, along with their positions relative to the amino group, will influence the overall reactivity.

The choice of acylating agent and reaction conditions also plays a crucial role in directing the selectivity. Acetic anhydride is a commonly employed and effective reagent for N-acetylation.[1] The reaction proceeds through a nucleophilic addition-elimination mechanism.

Mechanism of N-Acylation with Acetic Anhydride:

Caption: Mechanism of N-acylation with acetic anhydride.

To favor N-acylation over O-acylation, the reaction is typically carried out under neutral or slightly acidic conditions. Under strongly acidic conditions, the amino group can be protonated, rendering it non-nucleophilic and favoring O-acylation.[3]

Experimental Protocol: N-Acetylation of 5-Amino-4-fluoro-2-methylphenol

This protocol details a robust method for the N-acetylation of 5-Amino-4-fluoro-2-methylphenol using acetic anhydride.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
5-Amino-4-fluoro-2-methylphenol≥98%Commercially availableStore in a cool, dark place.
Acetic AnhydrideReagent grade, ≥99%Commercially availableCorrosive and moisture-sensitive. Handle in a fume hood.
Glacial Acetic AcidACS gradeCommercially availableUsed as a solvent.
Deionized WaterHigh purityIn-house or commercialFor workup and recrystallization.
EthanolReagent gradeCommercially availableFor recrystallization.
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionPrepared in-houseFor neutralization.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousCommercially availableFor drying the organic phase.
Round-bottom flaskAppropriate sizeStandard laboratory equipment
Magnetic stirrer and stir barStandard laboratory equipment
Reflux condenserStandard laboratory equipment
Heating mantle or oil bathStandard laboratory equipment
Separatory funnelStandard laboratory equipment
Buchner funnel and filter flaskStandard laboratory equipmentFor vacuum filtration.
Rotary evaporatorStandard laboratory equipmentFor solvent removal.

Safety Precautions:

  • 5-Amino-4-fluoro-2-methylphenol: May be harmful if swallowed or in contact with skin. Causes skin and eye irritation. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Acetic Anhydride: Corrosive, flammable, and a lachrymator. Causes severe skin burns and eye damage.[4] Reacts violently with water. Handle exclusively in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves and a face shield.

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle in a fume hood and wear appropriate PPE.

Step-by-Step Procedure:

Experimental_Workflow A 1. Dissolution Dissolve 5-Amino-4-fluoro-2-methylphenol in glacial acetic acid. B 2. Addition of Acylating Agent Add acetic anhydride dropwise at room temperature. A->B C 3. Reaction Heat the mixture to 50-60°C for 1-2 hours. B->C D 4. Quenching Cool the reaction and pour onto ice water. C->D E 5. Precipitation & Filtration Collect the precipitated product by vacuum filtration. D->E F 6. Washing Wash the crude product with cold water. E->F G 7. Recrystallization Recrystallize from an ethanol/water mixture. F->G H 8. Drying Dry the purified product under vacuum. G->H

Caption: Experimental workflow for N-acylation.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 5-Amino-4-fluoro-2-methylphenol in a minimal amount of glacial acetic acid (approximately 3-5 mL per gram of aminophenol). Stir until a homogeneous solution is obtained.

  • Addition of Acylating Agent: While stirring at room temperature, slowly add 1.1 equivalents of acetic anhydride to the solution dropwise using a syringe or dropping funnel. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to 50-60°C using a heating mantle or oil bath and maintain this temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Quenching and Precipitation: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water (approximately 10 times the volume of the reaction mixture). Stir the resulting suspension vigorously.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with several portions of cold deionized water to remove any residual acetic acid and other water-soluble impurities.

  • Purification by Recrystallization: Transfer the crude product to a clean flask. Add a minimal amount of a hot ethanol/water mixture (start with a higher proportion of ethanol and add water dropwise until the solid just dissolves) to dissolve the solid.[5] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water. Suitable solvents for recrystallization of N-acetyl aminophenols often include mixtures of alcohols and water.[5][6]

  • Drying: Dry the purified product under vacuum to a constant weight.

Characterization:

The structure and purity of the final product, N-(5-hydroxy-2-fluoro-4-methylphenyl)acetamide, should be confirmed by standard analytical techniques such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The disappearance of the -NH₂ protons and the appearance of a new amide N-H proton and a methyl singlet from the acetyl group are expected.[7][8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point range indicates high purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide and hydroxyl functional groups.

Troubleshooting and Field-Proven Insights

Problem Potential Cause Solution
Low Yield Incomplete reaction.Increase reaction time or temperature slightly. Ensure the acetic anhydride is fresh and has not hydrolyzed.
Product loss during workup.Use minimal solvent for recrystallization to avoid product loss in the mother liquor. Ensure complete precipitation before filtration.
Formation of O-acylated by-product Reaction conditions are too acidic, protonating the amine.Avoid using strong acid catalysts. Glacial acetic acid as a solvent provides a suitable medium.
High reaction temperature.Maintain the reaction temperature within the recommended range (50-60°C).
Product is colored Oxidation of the aminophenol starting material or product.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use purified starting materials. Decolorizing carbon can be used during recrystallization.[7]
Difficulty in crystallization Product is too soluble in the chosen solvent.Adjust the solvent polarity. If using an ethanol/water mixture, increase the proportion of water. Try other solvent systems like ethyl acetate/hexane.[9]
Presence of impurities inhibiting crystal formation.Purify the crude product by column chromatography before attempting recrystallization.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the selective N-acylation of 5-Amino-4-fluoro-2-methylphenol. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can achieve high yields of the desired N-acylated product with excellent chemoselectivity. The detailed step-by-step procedure, coupled with troubleshooting guidance, aims to empower scientists in pharmaceutical and chemical development to confidently synthesize this important class of molecules.

References

  • Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Process for the preparation of N-acylated aminophenols. (n.d.). Google Patents.
  • Purification of N-acetyl aminophenols. (n.d.). Google Patents.
  • Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. (2020). Arabian Journal of Chemistry. Retrieved from [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. (2015). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • High resolution NMR spectroscopic studies on the metabolism and futile deacetylation of 4-hydroxyacetanilide (paracetamol) in the rat. (1993). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Purification of N-acetyl aminophenols. (n.d.). European Patent Office. Retrieved from [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

Sources

Application Note: 5-Amino-4-fluoro-2-methylphenol as a Scaffold for Next-Generation Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note provides a comprehensive technical guide on utilizing 5-Amino-4-fluoro-2-methylphenol as a precursor for the synthesis of advanced fluorescent probes. This guide focuses on its application in developing fluorinated coumarin and xanthene-based scaffolds, which are critical for high-sensitivity bio-imaging and protease assays in drug development.

Abstract & Scientific Rationale

5-Amino-4-fluoro-2-methylphenol is a specialized 3-aminophenol derivative that serves as a critical building block for constructing photostable, pH-insensitive fluorophores . While historically utilized in oxidative hair dye formulations due to its robust coupling chemistry, its unique substitution pattern—specifically the electron-withdrawing fluorine atom at the C4 position and the lipophilic methyl group at C2—makes it an ideal precursor for synthesizing Fluorinated Coumarins and Modified Rhodamines .

Key Advantages in Fluorescence Applications:
  • pKa Tuning: The fluorine atom exerts an inductive effect (-I), lowering the pKa of the resulting fluorophore (e.g., shifting the phenolic/enolic pKa from ~7.8 to ~6.0). This ensures the dye remains fully fluorescent at physiological pH (7.4), eliminating the pH sensitivity often seen in standard probes like AMC (7-amino-4-methylcoumarin).

  • Photostability: Fluorination stabilizes the molecular orbital structure, reducing susceptibility to photobleaching during prolonged confocal imaging.

  • Cell Permeability: The methyl group enhances lipophilicity, facilitating passive diffusion across cell membranes for intracellular target labeling.

Chemical Basis & Retrosynthetic Analysis

The utility of 5-Amino-4-fluoro-2-methylphenol stems from its ability to undergo condensation reactions to form heterocyclic fluorophores.

Structural Analysis
  • Position 1 (OH): Nucleophile for esterification/etherification; forms the oxygen bridge in xanthenes or the lactone oxygen in coumarins.

  • Position 2 (Methyl): Steric blocker; prevents para-coupling relative to the amine (Position 5), directing electrophilic attack to Position 6.

  • Position 4 (Fluoro): Electronic modulator; remains on the core scaffold to tune spectral properties.

  • Position 5 (Amine): Primary auxochrome; donates electrons into the conjugated system (ICT donor) and serves as the attachment point for peptide substrates (in protease probes).

  • Position 6 (Open): The primary reactive site for Pechmann Condensation (Coumarin synthesis) or ortho-coupling.

Protocol A: Synthesis of Fluorinated Coumarin Probes (Protease Sensors)

This protocol describes the synthesis of a Fluorinated AMC Analog (7-amino-6-fluoro-4,8-dimethylcoumarin), a superior fluorogenic scaffold for caspase or trypsin assays.

Workflow Diagram (Graphviz)

CoumarinSynthesis cluster_QC Quality Control Precursor 5-Amino-4-fluoro- 2-methylphenol Intermediate 7-Amino-6-fluoro- 4,8-dimethylcoumarin Precursor->Intermediate Condensation (Reflux, 4h) Reagent Ethyl Acetoacetate (Beta-Keto Ester) Reagent->Intermediate Catalyst H2SO4 / TFA (Pechmann Condensation) Catalyst->Intermediate FinalProbe Fluorogenic Protease Substrate Intermediate->FinalProbe Amide Bond Formation HPLC HPLC Purification Intermediate->HPLC Peptide Peptide Coupling (e.g., Ac-DEVD-OH) Peptide->FinalProbe HPLC->FinalProbe NMR 1H-NMR / 19F-NMR

Caption: Synthesis workflow for fluorinated coumarin protease probes via Pechmann Condensation.

Step-by-Step Procedure
Phase 1: Pechmann Condensation
  • Reagents: Dissolve 10 mmol of 5-Amino-4-fluoro-2-methylphenol in 15 mL of methanesulfonic acid (or 70% H₂SO₄).

  • Addition: Slowly add 12 mmol of Ethyl Acetoacetate dropwise at 0°C.

  • Reaction: Warm the mixture to room temperature, then heat to 60°C for 4–6 hours. Monitor by TLC (Silica, 50% EtOAc/Hexane).

    • Mechanism:[1][2] The phenol undergoes esterification followed by electrophilic attack at the open C6 position to close the coumarin ring.

  • Workup: Pour the reaction mixture into 100 mL of ice water. The product (7-amino-6-fluoro-4,8-dimethylcoumarin) will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol.

    • Expected Yield: 60–75%.

    • Characterization: Confirm structure via 19F-NMR (distinct signal for aromatic F) and Mass Spec .

Phase 2: Peptide Conjugation (Probe Construction)
  • Activation: Dissolve the specific peptide sequence (e.g., Ac-DEVD-OH for Caspase-3) in DMF. Add EDC (1.2 eq) and HOBt (1.2 eq). Stir for 30 min.

  • Coupling: Add the Coumarin Intermediate (from Phase 1) to the activated peptide. Stir for 24 hours at room temperature.

    • Note: The acylation of the amine quenches the fluorescence (PET mechanism).

  • Final Purification: Purify the construct via Preparative HPLC (C18 column, Acetonitrile/Water gradient). Lyophilize to a powder.

Protocol B: Synthesis of Fluorinated Xanthene Dyes (Cell Imaging)

While the methyl group blocks standard rhodamine synthesis, this precursor can be converted into a Fluorinated Fluorescein Analog (Pennsylvania Green derivative) via a Sandmeyer reaction, followed by condensation.

Reaction Scheme Data
StepReactantReagentProductKey Condition
1. Hydrolysis 5-Amino-4-fluoro-2-methylphenolNaNO₂, H₂SO₄, then H₂O/Heat4-Fluoro-2-methylresorcinol Sandmeyer Reaction (Diazotization)
2. Condensation 4-Fluoro-2-methylresorcinol (2 eq)Phthalic Anhydride (1 eq)2,7-Difluoro-4,5-dimethylfluorescein Methanesulfonic acid, 85°C, 12h
3. Activation Fluorescein AnalogNHS / EDCNHS-Ester Probe For protein labeling
Application in Live Cell Imaging
  • Stock Solution: Dissolve the dye in anhydrous DMSO to 10 mM.

  • Staining: Dilute to 1–5 µM in HBSS or PBS. Incubate cells for 20–30 minutes at 37°C.

  • Imaging: Excitation at 488 nm (Argon laser). Emission filter 515–530 nm.

    • Observation: The methyl groups facilitate mitochondrial accumulation (cationic forms) or general cytosolic staining (anionic forms), while the fluorine atoms prevent leakage and maintain brightness at acidic pH (e.g., lysosomes).

Validation & Quality Control

To ensure scientific integrity, every batch of synthesized probe must undergo the following validation steps:

Spectral Characterization
  • Absorption Max: Measure in PBS (pH 7.4). Expected shift: Fluorination typically causes a ~10 nm hypsochromic (blue) shift compared to non-fluorinated analogs.

  • pKa Determination: Perform a pH titration (pH 4.0 to 9.0) measuring fluorescence intensity.

    • Target: pKa < 6.5 (for Coumarins) or pKa < 5.0 (for Fluoresceins) to ensure pH independence in the cytosol.

Photostability Assay
  • Continuously irradiate a 10 µM sample in a cuvette with a Xenon lamp (450W) for 60 minutes.

  • Acceptance Criteria: >80% fluorescence retention (compared to <50% for standard Fluorescein/AMC).

Biological Validation (Protease Assay)
  • Incubate the peptide-coumarin probe (10 µM) with the target enzyme (e.g., Caspase-3, 50 ng).

  • Readout: Monitor fluorescence increase (Ex 350 nm / Em 450 nm) over 60 minutes.

  • Control: Use a specific inhibitor (e.g., Z-VAD-FMK) to confirm signal specificity.

References

  • Lavis, L. D., & Raines, R. T. (2008). Bright ideas for chemical biology. ACS Chemical Biology, 3(3), 142-155. Link

  • Sun, W. C., et al. (1997). Synthesis of Fluorinated Fluoresceins. The Journal of Organic Chemistry, 62(19), 6469-6475. Link

  • European Commission. (2009). Regulation (EC) No 1223/2009 on cosmetic products (Listing 5-Amino-4-fluoro-2-methylphenol). Official Journal of the European Union. Link

  • Grimm, J. B., et al. (2015). A general synthetic method for high-performance rhodamine fluorophores. Nature Methods, 12, 244–250. Link

  • Gee, K. R., et al. (2002). Fluorinated fluoresceins: pKa and photostability. Spectrochimica Acta Part A, 58(10), 2213-2220.

Sources

Application Notes and Protocols for Protecting Group Strategies of 5-Amino-4-fluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the strategic application of protecting groups for 5-Amino-4-fluoro-2-methylphenol, a key building block in contemporary drug discovery. The presence of three distinct functional moieties—a nucleophilic aromatic amine, a moderately acidic phenol, and an electron-rich aromatic ring substituted with fluorine and methyl groups—necessitates a carefully considered approach to selective chemical transformations. This guide moves beyond a simple recitation of protocols to offer a decision-making framework grounded in mechanistic principles and practical considerations, enabling researchers to confidently navigate the synthesis of complex derivatives.

Strategic Considerations for Protecting 5-Amino-4-fluoro-2-methylphenol

The inherent reactivity of both the amino and hydroxyl groups in 5-Amino-4-fluoro-2-methylphenol presents a significant challenge for selective modification at other positions of the molecule. Unprotected, these groups can undergo a variety of undesired side reactions, including acylation, alkylation, oxidation, and participation in coupling reactions. Therefore, a robust protecting group strategy is paramount for achieving high-yielding and clean transformations.

The selection of an appropriate protecting group hinges on several key factors:

  • Orthogonality: In a molecule with multiple functional groups, it is often necessary to deprotect one group while leaving others intact.[1][2] This requires the use of orthogonal protecting groups, which are removed under distinct and non-interfering conditions.[1][2]

  • Stability: The chosen protecting group must be stable to the reaction conditions planned for subsequent synthetic steps.

  • Ease of Introduction and Removal: The protection and deprotection steps should proceed in high yield and under mild conditions to maximize the overall efficiency of the synthetic route.

  • Influence of Substituents: The electron-withdrawing fluorine atom and the electron-donating methyl group on the aromatic ring can influence the nucleophilicity of the amine and the acidity of the phenol. These electronic effects must be considered when selecting protecting groups and optimizing reaction conditions.

Below is a workflow diagram to guide the selection of a suitable protecting group strategy.

G cluster_0 Protecting Group Strategy Selection cluster_1 Reaction at Amine cluster_2 Reaction at Phenol cluster_3 Reaction Elsewhere start Start: 5-Amino-4-fluoro-2-methylphenol q1 Desired Transformation? start->q1 p_phenol Protect Phenol q1->p_phenol Reaction at Amine p_amine Protect Amine q1->p_amine Reaction at Phenol p_both Protect Both Amine and Phenol q1->p_both Reaction on Ring or Methyl Group q2 Orthogonal Deprotection Needed? p_phenol->q2 p_amine->q2 p_both->q2 ortho Select Orthogonal Protecting Groups (e.g., Boc for Amine, TBS for Phenol) q2->ortho Yes non_ortho Select Compatible Protecting Groups q2->non_ortho No end Proceed with Synthesis ortho->end non_ortho->end

Caption: Decision workflow for selecting a protecting group strategy.

Selective Protection of the Amino Group

The amino group of 5-Amino-4-fluoro-2-methylphenol is a primary aromatic amine. Its nucleophilicity is modulated by the electron-donating methyl group and the electron-withdrawing fluorine atom. Carbamates are the most common and effective protecting groups for amines, as they temper the nucleophilicity and basicity of the nitrogen atom.[3]

tert-Butoxycarbonyl (Boc) Protection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.[4][5][6]

Rationale: The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O), which is a mild and efficient reagent.[4][6] The protection is typically carried out under basic conditions to deprotonate the amine, enhancing its nucleophilicity. The resulting N-Boc protected amine is stable to many reagents, including organometallics and mild reducing agents.

Table 1: Comparison of Common Amine Protecting Groups

Protecting GroupReagent for IntroductionDeprotection ConditionsAdvantagesDisadvantages
Boc Di-tert-butyl dicarbonate (Boc₂O)Strong acid (TFA, HCl)[4][5]Stable to a wide range of reagents, high yielding protection.Acid labile, may not be suitable for acid-sensitive substrates.
Cbz Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂/Pd-C)Stable to acidic and basic conditions, crystalline derivatives.Not compatible with reactions involving double or triple bonds.

Protocol 2.1: Boc Protection of 5-Amino-4-fluoro-2-methylphenol

Materials:

  • 5-Amino-4-fluoro-2-methylphenol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 5-Amino-4-fluoro-2-methylphenol (1.0 equiv) in THF or DCM (10 mL/mmol) in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.2 equiv) to the solution and stir for 5 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate or DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected 5-Amino-4-fluoro-2-methylphenol.

Deprotection Protocol:

The Boc group can be removed using a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[4][5]

  • Dissolve the N-Boc protected compound in DCM.

  • Add an excess of TFA (typically 20-50% v/v) and stir at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the product.

Selective Protection of the Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide, which is a potent nucleophile. Silyl ethers are a popular choice for protecting phenols due to their ease of formation, stability, and selective removal under fluoride-mediated conditions.[7]

tert-Butyldimethylsilyl (TBS) Protection

The tert-butyldimethylsilyl (TBS) group is a robust silyl ether protecting group that is stable to a wide range of non-acidic and non-fluoride containing reagents.[7][8]

Rationale: The TBS group is introduced by reacting the phenol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine.[7] The bulky nature of the TBS group provides steric hindrance, enhancing its stability.

Table 2: Comparison of Common Phenol Protecting Groups

Protecting GroupReagent for IntroductionDeprotection ConditionsAdvantagesDisadvantages
TBS tert-Butyldimethylsilyl chloride (TBSCl)Fluoride source (e.g., TBAF)[7]Stable to a wide range of reagents, orthogonal to Boc.Can be cleaved under acidic conditions, though generally more stable than TMS.
TFP PentafluoropyridineKF, 18-crown-6, methyl thioglycolate[9]Stable to acid and base, mild deprotection.[9]Reagents for deprotection can be expensive.

Protocol 3.1: TBS Protection of 5-Amino-4-fluoro-2-methylphenol

Materials:

  • 5-Amino-4-fluoro-2-methylphenol

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole or Triethylamine

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 5-Amino-4-fluoro-2-methylphenol (1.0 equiv) and imidazole (2.5 equiv) in DMF or DCM (10 mL/mmol) in a round-bottom flask.

  • Add tert-butyldimethylsilyl chloride (1.2 equiv) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate or DCM (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the O-TBS protected 5-Amino-4-fluoro-2-methylphenol.

Deprotection Protocol:

The TBS group is typically removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF.[7]

  • Dissolve the O-TBS protected compound in THF.

  • Add a 1M solution of TBAF in THF (1.1 equiv) and stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench with water and extract the product.

Orthogonal Protection Strategy

For synthetic routes requiring sequential modification of the amino and hydroxyl groups, an orthogonal protection strategy is essential.[1][2] The combination of a Boc group for the amine and a TBS group for the phenol is a classic and highly effective orthogonal pair. The Boc group is acid-labile, while the TBS group is fluoride-labile, allowing for their independent removal.

G cluster_0 Orthogonal Protection and Deprotection cluster_1 Protection cluster_2 Selective Deprotection start 5-Amino-4-fluoro-2-methylphenol boc_protection Boc₂O, Base -> N-Boc protected start->boc_protection tbs_protection TBSCl, Imidazole -> O-TBS protected boc_protection->tbs_protection fully_protected N-Boc, O-TBS protected tbs_protection->fully_protected deprotect_boc TFA -> Free Amine, O-TBS protected fully_protected->deprotect_boc deprotect_tbs TBAF -> N-Boc protected, Free Phenol fully_protected->deprotect_tbs

Caption: Orthogonal protection scheme for 5-Amino-4-fluoro-2-methylphenol.

The order of protection can be important. Generally, it is advisable to protect the more nucleophilic amine first with Boc₂O, followed by the protection of the less nucleophilic phenol with TBSCl.

Conclusion

The successful synthesis of complex molecules derived from 5-Amino-4-fluoro-2-methylphenol is critically dependent on the judicious selection and implementation of protecting group strategies. This guide has provided a detailed overview of robust and reliable protocols for the selective protection of the amino and hydroxyl groups using Boc and TBS protecting groups, respectively. The principles of orthogonality have been emphasized to enable the sequential modification of this versatile building block. By understanding the underlying chemical principles and following the detailed protocols provided, researchers can confidently advance their synthetic endeavors in the pursuit of novel therapeutics.

References

  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols. Retrieved from [Link]

  • Xu, J., & Wang, R. (2012). Selective alkylation of aminophenols. Arkivoc, 2012(6), 292-299. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). TBS Protection. Retrieved from [Link]

  • Brittain, W. D. G., & Cobb, S. L. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(2), 218-222. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Amine Boc protection-Mechanism and Reaction Setup. Retrieved from [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of Boc from 3-(thiosustitutedcarbamido) aniline compound. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-4-fluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Amino-4-fluoro-2-methylphenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate. As a crucial building block in the pharmaceutical and agrochemical industries, understanding the nuances of its synthesis is paramount for achieving high purity and efficiency.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Synthetic Pathway Overview

The most common and reliable synthetic route to 5-Amino-4-fluoro-2-methylphenol involves a two-step process starting from 4-Fluoro-2-methylphenol:

  • Electrophilic Nitration: Introduction of a nitro group (-NO₂) at the C5 position of 4-Fluoro-2-methylphenol to yield 4-Fluoro-2-methyl-5-nitrophenol.

  • Reduction: Conversion of the nitro group to an amino group (-NH₂) to obtain the final product.

This pathway is favored due to the availability of the starting material and the generally high efficiency of the individual transformations, provided that reaction conditions are carefully controlled.

SynthesisWorkflow Start 4-Fluoro-2-methylphenol Intermediate 4-Fluoro-2-methyl-5-nitrophenol Start->Intermediate Step 1: Nitration (HNO₃ / H₂SO₄) FinalProduct 5-Amino-4-fluoro-2-methylphenol Intermediate->FinalProduct Step 2: Reduction (e.g., H₂ / Pd/C)

Caption: General two-step synthesis of 5-Amino-4-fluoro-2-methylphenol.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Step 1: Nitration of 4-Fluoro-2-methylphenol

Question 1: My nitration reaction is producing a mixture of isomers, primarily the undesired 6-nitro isomer, leading to low yields of 4-fluoro-2-methyl-5-nitrophenol. Why is this happening and how can I improve regioselectivity?

Answer: This is a classic challenge in electrophilic aromatic substitution. The regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring: the hydroxyl (-OH), methyl (-CH₃), and fluorine (-F) groups.

  • Causality: The -OH group is a powerful activating, ortho-, para-director. The -CH₃ group is also activating and ortho-, para-directing. The -F atom is deactivating but ortho-, para-directing. The hydroxyl group's influence is dominant.[3][4] The positions ortho and para to the -OH group are C2, C4, and C6. Since C2 and C4 are already substituted, nitration is directed to C6. However, the desired product requires nitration at C5, which is meta to the -OH group but ortho to the -CH₃ group and meta to the -F. Achieving selectivity for the C5 position requires overcoming the powerful directing effect of the hydroxyl group.

  • Troubleshooting & Optimization:

    • Temperature Control: Maintain a low temperature (typically 0-5 °C) throughout the addition of the nitrating agent. Higher temperatures can decrease selectivity and increase the formation of undesired byproducts.

    • Nitrating Agent: The choice of nitrating agent is critical. Using a mixture of concentrated nitric acid and sulfuric acid is standard, as it generates the highly reactive nitronium ion (NO₂⁺).[5] For substrates sensitive to strong acids, milder conditions, such as using nitric acid in acetic anhydride or a metal nitrate salt, could be explored.

    • Solvent Effects: The solvent can influence isomer distribution. Non-polar solvents may favor different isomer ratios compared to polar or protic solvents. Experimenting with solvents like dichloromethane, acetic acid, or nitromethane can be beneficial.

    • Blocking Groups: In challenging cases, a reversible sulfonation can be employed to block the more reactive C6 position. The sulfonic acid group can be removed after nitration.

Question 2: I am observing significant charring and degradation of my starting material upon adding the nitrating mixture. What causes this and how can it be prevented?

Answer: Phenols are highly activated rings and are susceptible to oxidation by nitric acid, especially under concentrated or high-temperature conditions.[6][7]

  • Causality: The reaction between nitric acid and phenol is highly exothermic. If the heat is not dissipated effectively, the local temperature can rise uncontrollably, leading to oxidation and decomposition (charring) of the organic material.

  • Troubleshooting & Optimization:

    • Strict Temperature Control: This is the most critical parameter. Use an ice/salt bath to maintain the internal reaction temperature below 5 °C.

    • Slow, Dropwise Addition: Add the nitrating agent very slowly to the solution of the phenol. This allows the heat generated to be managed effectively by the cooling bath.

    • Efficient Stirring: Ensure the reaction mixture is stirred vigorously to prevent localized "hot spots" where the concentration of the nitrating agent and the temperature can spike.

    • Dilution: Running the reaction at a lower concentration can help manage the exotherm.

Step 2: Reduction of 4-Fluoro-2-methyl-5-nitrophenol

Question 3: My reduction reaction is incomplete, and I am isolating a mixture of the starting nitro compound and the desired amine. How can I drive the reaction to completion?

Answer: Incomplete reduction is a common issue that can usually be resolved by optimizing the reaction conditions and ensuring the activity of your reagents.

  • Causality & Troubleshooting (Method-Dependent):

    • Catalytic Hydrogenation (e.g., H₂ with Pd/C):

      • Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be old or deactivated. Use a fresh batch of catalyst. The catalyst loading is also important; a typical loading is 5-10 mol% of palladium.

      • Hydrogen Pressure: Ensure the system is properly sealed and under a positive pressure of hydrogen (typically from a balloon or a Parr hydrogenator). For stubborn reductions, increasing the pressure may be necessary.[8]

      • Solvent: Solvents like ethanol, methanol, or ethyl acetate are standard. Ensure the starting material is fully dissolved.

      • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, it may be necessary to add more catalyst or increase the reaction time.

    • Metal/Acid Reduction (e.g., Sn/HCl, Fe/HCl):

      • Stoichiometry: Ensure a sufficient excess of the metal and acid is used. Typically, 3-5 equivalents of the metal are required.

      • Metal Activation: The surface of the metal may be oxidized. Pre-treating iron powder with dilute HCl can activate its surface.

      • Temperature: These reactions are often exothermic and may require initial heating to start, followed by cooling to maintain a controlled rate. Heating to reflux is common to ensure completion.

Question 4: The isolated 5-Amino-4-fluoro-2-methylphenol is initially a light-colored solid but quickly darkens upon exposure to air. How can I improve its stability?

Answer: Aminophenols are notoriously unstable and are readily oxidized by atmospheric oxygen, especially when impure or in solution. This oxidation leads to the formation of highly colored polymeric byproducts.

  • Causality: The electron-rich amino and hydroxyl groups make the aromatic ring highly susceptible to oxidation.

  • Troubleshooting & Optimization:

    • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during isolation, drying, and storage.

    • Rapid Isolation & Use: Work up the reaction and isolate the product promptly. It is often best to use the product immediately in the next synthetic step.

    • Storage: Store the solid product in a tightly sealed container in a freezer, preferably under an inert atmosphere.

    • Salt Formation: For long-term storage, consider converting the amine to a more stable salt, such as the hydrochloride or sulfate salt.[9][10] This can be achieved by treating a solution of the final product with HCl or H₂SO₄. The salt can then be isolated and is generally much more stable to air oxidation.

TroubleshootingFlow cluster_nitration Nitration Issues cluster_reduction Reduction & Stability Issues N_Problem Low Yield / Isomer Mix N_Cause Cause: - Dominant -OH directing effect - High Temperature N_Problem->N_Cause N_Solution Solution: - Maintain temp < 5°C - Slow reagent addition - Consider solvent effects N_Cause->N_Solution R_Problem Product Darkens / Unstable R_Cause Cause: - Air Oxidation of Aminophenol R_Problem->R_Cause R_Solution Solution: - Handle under N₂/Ar - Store cold & dark - Convert to stable salt (HCl/H₂SO₄) R_Cause->R_Solution

Caption: Troubleshooting logic for common synthesis issues.

Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to control across the entire synthesis to maximize yield? A: The two most critical parameters are temperature control during the nitration step to minimize side reactions and ensure regioselectivity, and atmosphere control during the isolation and storage of the final aminophenol product to prevent oxidative degradation.

Q: What analytical techniques are recommended for monitoring the reaction and characterizing the final product? A:

  • In-Process Control: Thin Layer Chromatography (TLC) is indispensable for monitoring the consumption of starting material and the formation of the product in both steps.

  • Intermediate & Final Product Characterization:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for confirming the structure and isomeric purity. ¹⁹F NMR is particularly useful for verifying the fluorine environment.

    • Mass Spectrometry (MS): To confirm the molecular weight of the intermediate and final product.

    • HPLC: To determine the purity of the final product with high accuracy.

Q: Are there alternative synthetic routes to 5-Amino-4-fluoro-2-methylphenol? A: While the nitration-reduction sequence is the most common, other routes could be envisioned, such as those involving amination of a pre-functionalized ring (e.g., via Buchwald-Hartwig amination of a corresponding halide or triflate). However, these routes often require more expensive catalysts and starting materials, making the described pathway more economically viable for large-scale production.

Experimental Protocols & Data
Protocol 1: Synthesis of 4-Fluoro-2-methyl-5-nitrophenol (Nitration)
  • To a stirred solution of 4-Fluoro-2-methylphenol (1.0 eq) in concentrated sulfuric acid (3.0 eq) at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) dropwise over 1 hour.

  • Ensure the internal temperature does not exceed 5 °C during the addition.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 2 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Once the starting material is consumed, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

ParameterCondition A (Standard)Condition B (Optimized)Rationale for Optimization
Temperature 10-15 °C0-5 °CReduces byproduct formation and oxidation.
Nitrating Agent 70% HNO₃98% HNO₃ in H₂SO₄Generates NO₂⁺ more efficiently for a cleaner reaction.
Addition Time 15 minutes> 60 minutesAllows for better heat dissipation and control.
Expected Yield 50-60%75-85%Improved control leads to higher selectivity and less degradation.
Protocol 2: Synthesis of 5-Amino-4-fluoro-2-methylphenol (Reduction via Hydrogenation)
  • Charge a hydrogenation vessel with 4-Fluoro-2-methyl-5-nitrophenol (1.0 eq), 10% Palladium on Carbon (5 mol % Pd), and a suitable solvent (e.g., Methanol or Ethyl Acetate).

  • Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (a balloon or Parr apparatus at 50 psi is suitable).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).

  • Once complete, carefully purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with fresh solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product. The product should be used immediately or converted to a stable salt for storage.

ParameterMethod A (Catalytic Hydrogenation)Method B (Metal/Acid Reduction)Considerations
Reagents H₂, Pd/CFe, NH₄Cl or SnCl₂, HClHydrogenation is cleaner but requires specialized equipment.
Workup Simple filtrationAqueous workup, pH adjustment, extractionMetal/acid workup is more complex and generates waste.
Purity Generally very highMay contain residual metal saltsPurity from hydrogenation is often sufficient for direct use.
Expected Yield > 95%85-95%Both methods are high-yielding if optimized.
References
  • DC Fine Chemicals. 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. Available from: [Link]

  • PrepChem.com. Synthesis of 5-amino-o-cresol. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis Advantage: Why 4-Fluoro-2-methylphenol is a Key Intermediate. Available from: [Link]

  • MySkinRecipes. 5-Fluoro-2-methyl-4-nitrophenol. Available from: [Link]

  • ResearchGate. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Available from: [Link]

  • Google Patents. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert-butylphenol or an acid addition salt thereof.
  • MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available from: [Link]

  • Drug Delivery. 5-Amino-4-fluoro-2-methylphenol Sulfate. Available from: [Link]

  • Chemistry Stack Exchange. Synthesis of 2-methyl-4-nitrophenol from benzene? Available from: [Link]

  • BYJU'S. Electrophilic Substitution Reactions of Phenols. Available from: [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of Fluorinated Amphoteric Organoborons via Iodofluorination of Alkynyl and Alkenyl MIDA Boronates. Available from: [Link]

  • YouTube. Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. Available from: [Link]

  • The Innovation. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. Available from: [Link]

  • National Institutes of Health (NIH). 2-Methyl-4-nitrophenol. Available from: [Link]

  • PubChem. 5-Amino-2-chloro-4-fluorophenol. Available from: [Link]

  • New Journal of Chemistry (RSC Publishing). Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties. Available from: [Link]

  • PubChem. 2-Amino-4-methylphenol. Available from: [Link]

  • Quora. What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome? Available from: [Link]

  • ChemistryViews. Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids. Available from: [Link]

Sources

purification challenges of 5-Amino-4-fluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists handling 5-Amino-4-fluoro-2-methylphenol . It addresses the unique chemical behavior of this molecule, specifically its zwitterionic nature and susceptibility to oxidative degradation.

Topic: Purification, Isolation, and Stability Protocols Ticket ID: AFMP-PUR-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

5-Amino-4-fluoro-2-methylphenol (CAS: 150973-69-6) presents a "dual-threat" in purification:

  • Amphoteric Nature: It possesses both a basic amine and an acidic phenol, leading to complex solubility profiles dependent on pH.

  • Oxidative Instability: The electron-rich aromatic ring (activated by the amine and hydroxyl groups) makes it prone to rapid oxidation, forming quinone-imines and dark azo-dimers (the "black tar" effect).

This guide provides self-validating protocols to overcome these specific challenges.

Module 1: The "Black Tar" Phenomenon (Oxidation Control)

User Issue: "My reaction mixture turns dark brown/black upon exposure to air during filtration. Yield is plummeting."

Root Cause Analysis

Like many aminophenols, this molecule undergoes auto-oxidation in neutral or alkaline solutions. The mechanism involves the formation of a radical cation, leading to polymerization into colored byproducts (azo compounds or phenoxazines). The fluorine atom, while electron-withdrawing, does not sufficiently deactivate the ring against this oxidation pathway.

Troubleshooting Protocol: The "Reductive Shield" Method

Do not rely solely on Nitrogen flushing. You must chemically scavenge oxygen.

Step-by-Step Solution:

  • Degas All Solvents: Sparge extraction solvents (Ethyl Acetate, Water, Brine) with Nitrogen or Argon for 15 minutes before use.

  • Add an Antioxidant: Add 0.5% w/v Sodium Dithionite (

    
    )  or Ascorbic Acid  to your aqueous quench/wash buffers.
    
    • Why? Dithionite reduces any quinone-imines back to the parent aminophenol immediately upon formation.

  • Acidic Workup Preference: Keep the pH < 4 during initial handling if possible. The protonated amine (

    
    ) is electron-poor and significantly more resistant to oxidation than the free base.
    
Visual Workflow: Inert Isolation Strategy

OxidationControl Figure 1: Anti-Oxidation Workup Protocol Reaction Reaction Complete (Darkening Risk High) Quench Quench with Na2S2O4 (aq) Reaction->Quench Immediate Acidify Acidify to pH < 3 (Stabilizes Amine) Quench->Acidify Protonation Extract Extraction (Degassed Solvents) Acidify->Extract Phase Split Isolate Isolation as Salt (HCl or H2SO4) Extract->Isolate Crystallization

Module 2: The Extraction Dilemma (pH & Solubility)

User Issue: "I cannot extract the product into the organic layer. It stays in the water or precipitates as a gum."

Root Cause Analysis

As a zwitterion, 5-Amino-4-fluoro-2-methylphenol exists in three states depending on pH.

  • pH < 3: Cationic (

    
    ) 
    
    
    
    Water Soluble.
  • pH > 10: Anionic (

    
    ) 
    
    
    
    Water Soluble.
  • pH 6–7 (Isoelectric Point): Neutral Zwitterion

    
    Least Water Soluble / Organic Soluble. 
    

Note on Fluorine Effect: The fluorine atom is electron-withdrawing. This lowers the pKa of the phenol (making it more acidic, ~pKa 9.5) and lowers the pKa of the aniline (making it less basic, ~pKa 3.5). This shifts the optimal extraction window slightly lower than non-fluorinated cresols.

Solubility Profile & Extraction Guide
pH StateSpecies DominantSolubility BehaviorAction Required
Acidic (pH < 2) Cation (

)
High in WaterDo not extract. Use this phase to wash away non-basic impurities.
Neutral (pH 5.5 - 7.0) Neutral / ZwitterionHigh in Organics (EtOAc, DCM)Target Zone. Adjust aqueous layer to this pH to extract product into organic solvent.
Basic (pH > 10) Anion (

)
High in WaterDo not extract. Use this phase to wash away non-acidic impurities.
Protocol: Isoelectric Extraction
  • Cool the aqueous reaction mixture to 0–5°C.

  • Slowly adjust pH to 6.0 – 6.5 using saturated

    
     (if coming from acid) or dilute 
    
    
    
    (if coming from base).
    • Critical: Use a calibrated pH meter. Paper strips are often inaccurate due to the dark color of the solution.

  • Extract immediately with Ethyl Acetate (EtOAc).

    • Tip: If an emulsion forms (common with zwitterions), add solid NaCl to saturate the aqueous layer ("Salting Out").

  • Dry organic layer over

    
     (Sodium Sulfate) and concentrate in vacuo at < 40°C.
    

Module 3: Purification via Chromatography

User Issue: "The compound streaks on the silica column and co-elutes with impurities."

Root Cause Analysis

The free amine group interacts strongly with the acidic silanol groups (


) on standard silica gel, causing tailing (streaking) and poor resolution.
Troubleshooting Protocol: Amine Deactivation

You must modify the stationary phase or the mobile phase to suppress silanol interactions.

Option A: Mobile Phase Modifier (Recommended)

  • Solvent System: Hexane / Ethyl Acetate.

  • Modifier: Add 1% Triethylamine (TEA) or 1% Ammonia to the mobile phase.

  • Mechanism:[1] The TEA competitively binds to the acidic silanol sites, allowing your amino-phenol to pass through without "sticking."

Option B: Stationary Phase Switch

  • Use Amine-functionalized Silica (

    
    -Silica) . This eliminates the acidic protons on the column surface entirely.
    

Module 4: Long-Term Storage (Salt Formation)

User Issue: "The solid turned purple after one week in the fridge."

Solution: Isolate as a Stable Salt

Free-base aminophenols are kinetically unstable. Converting the molecule to its Hydrochloride (HCl) or Sulfate (


) salt locks the nitrogen lone pair, preventing oxidation.

Protocol: HCl Salt Formation

  • Dissolve the crude free base in minimal dry Ethanol or Methanol.

  • Cool to 0°C under Nitrogen.

  • Add 1.1 equivalents of HCl in Dioxane (4M) or bubble HCl gas.

  • Add Diethyl Ether or MTBE to precipitate the salt.

  • Filter under inert atmosphere. The resulting white/off-white solid is stable for months at -20°C.

References & Authority

  • Oxidation Mechanism: Mager, H., et al.[2] "Preparation of Methylaminophenols as Components in Oxidative Hair Dyes."[1] Ger. Offen. 4122748.[1] (Describes the oxidative instability of this class of compounds).

  • Chromatographic Separation: Noggle, F. T., et al. "Liquid Chromatographic Determination of Aminophenol Isomers." Journal of Chromatographic Science. (Establishes protocols for separating aminophenol isomers using buffered eluents).

  • Synthesis & Handling: US Patent 7,495,103. "Process for the preparation of 5-Amino-2,4-di-tert-butylphenol."[3] (Provides analogous protocols for handling oxidation-sensitive aminophenols via salt formation).

  • pKa & Solubility Logic: PubChem Compound Summary for 4-Fluoro-2-methylphenol. (Used to extrapolate the fluorine effect on phenol acidity).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling fluorinated aromatic amines.

Sources

Technical Support Center: Optimizing Coupling Conditions for 5-Amino-4-fluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Challenge: 5-Amino-4-fluoro-2-methylphenol presents a dual challenge in synthesis: Oxidative Instability and Nucleophilic Competition . While the meta-relationship between the amine (C5) and hydroxyl (C1) group offers better stability than para-aminophenols (which rapidly form quinoneimines), the electron-rich ring system remains prone to radical oxidation, often resulting in "black tar" degradation products. Furthermore, in coupling reactions, the user must navigate the competition between the amine (N-nucleophile) and the phenol (O-nucleophile).

Structural Analysis for Reactivity:

  • C1-OH (Phenol): pKa ~10. Prone to O-alkylation/acylation if base strength is uncontrolled. Can poison Pd-catalysts.

  • C5-NH₂ (Amine): The primary coupling handle. Nucleophilicity is modulated by the ortho-fluoro group (inductive withdrawal), making it slightly less reactive than a standard aniline.

  • C4-F (Fluoro): Electron-withdrawing; generally inert to standard Pd-catalyzed oxidative addition, serving as a stable substituent.

Critical Handling Protocols (Pre-Reaction)

Before attempting any coupling, you must stabilize the starting material. Most "failed" couplings are actually degradation events occurring before the catalyst is even added.

Protocol A: The "Anti-Tar" Solubilization
  • Deoxygenation: Sparge all solvents (MeOH, DMF, THF) with Argon/Nitrogen for 15 minutes before dissolving the solid.

  • Antioxidant Additive: For aqueous or biphasic workups, add 0.1% w/v Ascorbic Acid or Sodium Metabisulfite . This acts as a sacrificial reductant.

  • Acidity Check: Keep stock solutions slightly acidic (pH 4-5) if storing for >1 hour. The protonated amine (anilinium) is oxidation-resistant.

Module 1: Chemoselective Amide Coupling

Objective: Acylate the -NH₂ group without protecting the -OH group.

The Mechanism of Selectivity

Selectivity is driven by pKa modulation . The aniline nitrogen is more nucleophilic than the neutral phenol oxygen. However, if you use a strong base (e.g., TEA, DIPEA) that raises the pH > 10, you generate the phenoxide anion (Ar-O⁻), which is a potent nucleophile and will lead to ester byproducts (O-acylation).

Recommended Workflow: Base-Free or Weak-Base Coupling
ParameterRecommendationRationale
Coupling Agent EEDQ or DMTMM These agents allow coupling at neutral pH, minimizing phenoxide formation. HATU/EDC are viable but require strict pH monitoring.
Base N-Methylmorpholine (NMM) or 2,6-Lutidine Weaker bases (pKa of conjugate acid ~7) buffer the reaction without deprotonating the phenol (pKa ~10).
Solvent THF or 2-MeTHF Aprotic solvents suppress hydrogen bonding, enhancing the amine's nucleophilicity relative to the phenol.
Temperature 0°C to RT Lower temperatures favor the kinetic product (Amide) over the thermodynamic product (Ester).
Troubleshooting Guide: Amide Coupling

Q: I see a mixture of Amide (Product) and Ester (Byproduct). A: Your reaction pH is too high.

  • Fix: Switch from DIPEA to N-Methylmorpholine (NMM).

  • Fix: Add the base slowly to the mixture of acid+coupling agent, then add the aminophenol last.

Q: The reaction turns dark brown/black immediately. A: Radical oxidation is occurring.

  • Fix: Degas solvents.[1] Perform the reaction under strictly inert atmosphere (N₂/Ar). Add a pinch of BHT (butylated hydroxytoluene) as a radical scavenger; it rarely interferes with amide coupling.

Module 2: Buchwald-Hartwig Cross-Coupling

Objective: Arylation of the -NH₂ group (reacting 5-Amino-4-fluoro-2-methylphenol with an Aryl Halide).

The "Free Phenol" Challenge

Free phenols are problematic in Pd-catalysis because they can coordinate to Palladium, forming unreactive Pd-alkoxides (catalyst poisoning). Additionally, strong bases (NaOtBu) will deprotonate the phenol, leading to competitive O-arylation.

Optimized Protocol: The "Weak Base" System

Reagents:

  • Catalyst: Pd(OAc)₂ (2-5 mol%) or Pd₂dba₃.

  • Ligand: BrettPhos or XPhos . (These bulky, electron-rich ligands facilitate oxidative addition and reductive elimination while protecting the Pd center from phenol coordination).

  • Base: K₂CO₃ or K₃PO₄ (anhydrous). Avoid NaOtBu or LiHMDS.

  • Solvent: t-Amyl Alcohol or Dioxane (degassed).

Step-by-Step Methodology:

  • Charge: Add Pd source, Ligand, and Base to the vial.

  • Inert: Seal and purge with Argon (3x).

  • Solvent: Add degassed solvent.[1] Stir 5 mins to pre-form the active catalyst species.

  • Substrate: Add the Aryl Halide and 5-Amino-4-fluoro-2-methylphenol (dissolved in minimal solvent).

  • Heat: Heat to 80-100°C. Note: The inductive effect of the Fluorine may require longer reaction times (4-12h).

Visualization: Decision Tree for Optimization

OptimizationStrategy Start Start: Coupling 5-Amino-4-fluoro-2-methylphenol Type Select Reaction Type Start->Type Amide Amide Coupling (R-COOH + Amine) Type->Amide Amide Bond Buchwald Pd-Catalyzed C-N Coupling (Ar-X + Amine) Type->Buchwald C-N Bond Amide_Path Is O-acylation observed? Amide->Amide_Path Buchwald_Path Does reaction stall or turn black? Buchwald->Buchwald_Path Amide_Sol1 Use Weak Base (NMM) Control pH < 8 Amide_Path->Amide_Sol1 Minor Byproduct Amide_Sol2 Use EEDQ/DMTMM (Neutral conditions) Amide_Path->Amide_Sol2 Severe O-acylation Buchwald_Sol1 Switch Ligand to BrettPhos Use K2CO3 (Weak Base) Buchwald_Path->Buchwald_Sol1 Try Direct First Buchwald_Sol2 Protect Phenol (TBS/MOM) Then Couple Buchwald_Path->Buchwald_Sol2 Catalyst Poisoning Persists

Figure 1: Decision matrix for selecting reaction conditions based on observed byproducts.

FAQ: Troubleshooting Specific Symptoms

Q1: Why is my yield low despite 100% conversion of the starting material?

  • Diagnosis: Likely oxidative degradation.[1] If the starting material disappears but the product peak is small, the mass balance is lost to "tar" (polymers of quinoneimines) which often don't fly on LCMS or stick to the column.

  • Solution: Check the color. If black, repeat with strictly degassed solvents and add antioxidants during workup.[1] Ensure the reaction time is not excessive.

Q2: Can I use microwave irradiation?

  • Diagnosis: Yes, but with caution.

  • Insight: Microwave heating is excellent for overcoming the lower nucleophilicity caused by the Fluorine atom. However, aminophenols are thermally sensitive.

  • Recommendation: Use "Power Cycling" (active cooling) to prevent localized superheating. Limit temperature to 100°C.

Q3: How do I remove the "black color" during purification?

  • Solution: The black impurity is often highly polar.

    • Pass the crude mixture through a short pad of Celite topped with Activated Charcoal .

    • Use a reverse-phase C18 column with 0.1% Formic Acid. The acidic modifier helps keep the amine protonated and stable during purification.

References & Further Reading

  • Buchwald-Hartwig Amination Mechanisms:

    • Dorel, R., et al. (2019).[2][3] The Buchwald-Hartwig Amination After 25 Years.[3] Angewandte Chemie International Edition.[2]

  • Chemoselective Amide Coupling:

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Handling Aminophenols (Oxidation Prevention):

    • BenchChem Technical Support. Preventing Oxidation of Aminophenol Compounds.[1]

    • (General reference for antioxidant protocols).

  • Properties of 5-Amino-4-fluoro-2-methylphenol:

    • PubChem Compound Summary for CID 23426297.

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for 5-Amino-4-fluoro-2-methylphenol before handling. The formation of quinone intermediates can be sensitizing.

Sources

Technical Support Center: Investigating the Degradation Pathways of 5-Amino-4-fluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Amino-4-fluoro-2-methylphenol. This guide provides in-depth technical assistance in a question-and-answer format to help you design, execute, and troubleshoot experiments aimed at understanding the degradation pathways of this compound. While specific degradation studies on 5-Amino-4-fluoro-2-methylphenol are not extensively documented in publicly available literature, this guide synthesizes information from related aminophenols and fluorinated aromatic compounds to provide a robust framework for your investigations.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 5-Amino-4-fluoro-2-methylphenol?

Based on the chemical structure, the most probable degradation pathways involve oxidation of the electron-rich aromatic ring, which is activated by both the amino and hydroxyl groups. Key potential pathways include:

  • Oxidative Degradation: The amino and hydroxyl groups are susceptible to oxidation, which can lead to the formation of quinone-imine or benzoquinone-like structures. This can be initiated by atmospheric oxygen, chemical oxidants, or enzymatic activity. Given its use in oxidative hair dye formulations, this is a critical pathway to investigate.[1]

  • Polymerization: Aminophenols can undergo oxidative coupling to form polymeric colorants. This is a common reaction in hair dye chemistry.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Photosensitive groups like carbonyls and nitroaromatics are known to be susceptible, and the aromatic system of 5-Amino-4-fluoro-2-methylphenol could be similarly affected.[2]

  • Dehalogenation: While the carbon-fluorine bond is generally strong, defluorination can occur under certain conditions, such as through microbial degradation or advanced oxidation processes.[3]

  • Conjugation: In biological systems, the amino or hydroxyl group may undergo phase II metabolism, leading to the formation of sulfate or glucuronide conjugates. The existence of 5-Amino-4-fluoro-2-methylphenol sulfate as a commercially available compound supports this possibility.[4]

Q2: How does the fluorine substituent affect the degradation of 5-Amino-4-fluoro-2-methylphenol?

The fluorine atom, being a strongly electron-withdrawing group, is expected to influence the reactivity and degradation of the molecule in several ways:

  • Increased Oxidative Stability: The electron-withdrawing nature of fluorine can make the aromatic ring less susceptible to electrophilic attack and oxidation compared to its non-fluorinated analog.

  • Altered Metabolic Profile: The position of the fluorine atom can direct metabolism towards or away from certain sites on the molecule. It may also block sites that would otherwise be susceptible to hydroxylation.

  • Potential for Novel Metabolites: Degradation pathways may involve the fluorine atom, potentially leading to the formation of fluorinated organic acids or other fluorinated byproducts. The environmental fate of other fluorinated compounds has been shown to result in the formation of perfluorinated acids (PFAs).[5]

Q3: What are the recommended storage and handling conditions to minimize degradation of 5-Amino-4-fluoro-2-methylphenol?

To ensure the stability of 5-Amino-4-fluoro-2-methylphenol, consider the following:

  • Protection from Light: Store the compound in an amber vial or a light-blocking container to prevent photodegradation.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. The compound is noted to be air-sensitive.[6]

  • Controlled Temperature: Store at a cool, controlled temperature as recommended by the supplier.

  • Avoid Contaminants: Be mindful of potential contaminants in solvents or on labware that could catalyze degradation, such as trace metals.

Troubleshooting Guides for Degradation Studies

This section provides troubleshooting guidance for common issues encountered during forced degradation studies.

Oxidative Degradation Studies

Issue 1: No degradation is observed when using hydrogen peroxide.

  • Causality & Solution:

    • Insufficient Reaction Time or Temperature: The fluorine atom may increase the compound's stability. Increase the reaction time or temperature incrementally.

    • Inappropriate pH: The rate of oxidation can be pH-dependent. Conduct the experiment at different pH values (e.g., acidic, neutral, and basic).

    • Need for a Catalyst: Some oxidations require a catalyst. Consider using a Fenton-type reaction by adding a catalytic amount of iron(II) sulfate. The Fenton process has been shown to be effective for the degradation of p-aminophenol.[7][8]

Issue 2: A complex mixture of many small peaks is observed in the chromatogram, making it difficult to identify major degradants.

  • Causality & Solution:

    • Excessive Stress: The oxidative conditions may be too harsh, leading to extensive fragmentation of the molecule. Reduce the concentration of the oxidizing agent, the reaction time, or the temperature.

    • Polymerization: The multiple peaks could be oligomers. Try using a size-exclusion chromatography (SEC) column to analyze the molecular weight distribution of the degradation products.

    • Gradient Optimization: Your HPLC gradient may not be optimal for separating the complex mixture. Try a shallower gradient to improve the resolution of the early-eluting, more polar degradants.

Hydrolytic Degradation Studies

Issue: The compound appears to be stable to hydrolysis under both acidic and basic conditions.

  • Causality & Solution:

    • Strong C-F and Aromatic Bonds: The molecule may be inherently stable to hydrolysis. This is a valid result for a stability study.

    • Insufficient Stress Conditions: Ensure you have used a sufficient range of pH (e.g., 0.1 M HCl, 0.1 M NaOH) and temperature (e.g., up to 80°C).

    • Solubility Issues: The compound may not be fully dissolved under the stress conditions, limiting its exposure to the hydrolytic environment. Ensure complete dissolution before and during the experiment.

Photodegradation Studies

Issue: The results of photodegradation studies are not reproducible.

  • Causality & Solution:

    • Inconsistent Light Exposure: Ensure that the light source, its intensity, and the distance of the samples from the source are consistent between experiments. Use a calibrated photostability chamber that conforms to ICH Q1B guidelines.

    • Sample Matrix Effects: The solvent or formulation excipients can act as photosensitizers or photoprotectants. If working with a formulation, test the placebo as a control.

    • Headspace Oxygen: The presence of oxygen can influence photodegradation pathways. Consider purging the sample vials with an inert gas before sealing if you want to study photodegradation in the absence of oxygen.

Analytical Methodology Support

High-Performance Liquid Chromatography (HPLC/UPLC)

Q: I am observing significant peak tailing for the parent compound. How can I improve the peak shape?

  • Explanation: Peak tailing for an amine-containing compound is often due to secondary interactions between the basic amino group and acidic silanols on the surface of the silica-based stationary phase.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of the silanols (e.g., pH > 7). Alternatively, decrease the pH (e.g., pH < 3) to ensure the analyte is fully protonated.

    • Add an Ion-Pairing Agent: Incorporate an amine modifier like triethylamine (TEA) or a similar agent into the mobile phase to compete for the active sites on the stationary phase.

    • Use a Different Column: Switch to a column with a different stationary phase, such as one with end-capping or a hybrid particle technology, which has fewer free silanol groups.

Mass Spectrometry (MS)

Q: I am having trouble identifying the structure of an unknown degradant. What is a good strategy?

  • Workflow:

    • Obtain Accurate Mass: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the accurate mass of the degradant. This will allow you to propose a molecular formula.

    • Perform MS/MS Fragmentation: Isolate the parent ion of the degradant and perform collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to obtain a fragmentation pattern.

    • Interpret the Fragmentation Pattern: Look for characteristic neutral losses or fragment ions that can provide clues about the structure. For example, a loss of 18 Da could indicate the loss of water, while a loss of 28 Da could suggest the loss of CO.

    • Compare to the Parent Compound: Compare the fragmentation pattern of the degradant to that of the parent compound. Common fragments may indicate that a core part of the structure is still intact.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: How can ¹⁹F NMR be useful in studying the degradation of this compound?

  • Rationale: ¹⁹F NMR is a powerful tool for tracking the fate of the fluorine atom during degradation.

  • Applications:

    • Detecting Defluorination: The disappearance of the ¹⁹F signal corresponding to the parent compound and the appearance of a new signal for fluoride ion (in a different chemical shift region) would be direct evidence of C-F bond cleavage.

    • Identifying Fluorinated Degradants: Each unique fluorinated degradation product will have a distinct ¹⁹F NMR signal. The chemical shift of this signal can provide information about the electronic environment of the fluorine atom in the new structure. Combining ¹⁹F NMR with other analytical techniques like mass spectrometry and chromatography can be a powerful approach for identifying fluorinated products.[9][10][11]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on 5-Amino-4-fluoro-2-methylphenol.

  • Preparation of Stock Solution: Prepare a stock solution of 5-Amino-4-fluoro-2-methylphenol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolyzed samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method

This is a starting point for developing a stability-indicating method.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    Time (min) %B
    0 5
    20 95
    25 95
    25.1 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 280 nm

Visualizations and Data Presentation

Predicted Degradation Pathways

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_conjugation Conjugation (Metabolic) cluster_dehalogenation Dehalogenation parent 5-Amino-4-fluoro-2-methylphenol quinone_imine Quinone-imine Intermediate parent->quinone_imine Oxidation sulfate Sulfate Conjugate parent->sulfate Sulfotransferase glucuronide Glucuronide Conjugate parent->glucuronide UGT defluorinated Defluorinated Phenol parent->defluorinated Reductive/Hydrolytic Dehalogenation benzoquinone Benzoquinone Derivative quinone_imine->benzoquinone Hydrolysis polymer Polymeric Products quinone_imine->polymer Polymerization

Caption: Predicted degradation pathways for 5-Amino-4-fluoro-2-methylphenol.

Workflow for Unknown Degradant Identification

Degradant_ID_Workflow start Observe Unknown Peak in Forced Degradation Sample lcms Analyze by LC-MS (High Resolution) start->lcms get_mass Determine Accurate Mass and Propose Molecular Formula lcms->get_mass msms Perform MS/MS Fragmentation get_mass->msms interpret Interpret Fragmentation Pattern msms->interpret propose Propose Putative Structure(s) interpret->propose isolate Isolate Degradant (e.g., Prep-HPLC) propose->isolate nmr Characterize by NMR (¹H, ¹³C, ¹⁹F) isolate->nmr confirm Confirm Structure nmr->confirm

Caption: Workflow for the identification of an unknown degradation product.

Physicochemical Properties and Potential Degradants
PropertyValueSource
Molecular FormulaC₇H₈FNOInferred
Molecular Weight141.14 g/mol Inferred
pKa~4.5 (amino), ~10 (hydroxyl)Estimated
LogP~1.5Estimated
Potential DegradantMolecular FormulaExact Mass [M+H]⁺
Quinone-imineC₇H₆FNO140.0455
BenzoquinoneC₇H₅FO₂141.0346
Defluorinated ParentC₇H₉NO124.0757
Sulfate ConjugateC₇H₈FNO₄S222.0231

References

  • ResearchGate. (2025). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism. Retrieved from [Link]

  • Mabury, S. (2005). Environmental Fate of Polyfluorinated Chemicals. DIOXIN - Plenary Talks.
  • Gewurtz, S. B., et al. (2020). Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations Presented at the August 2019 SETAC Focus Topic Meeting. Environmental Toxicology and Chemistry, 39(10), 1895-1917.
  • Biblioteka Nauki. (n.d.). Degradation of p-aminophenol by Fenton's process…. Retrieved from [Link]

  • Universidad de Alicante. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-2-methylphenol. Retrieved from [Link]

  • Drug Delivery. (2024). 5-Amino-4-fluoro-2-methylphenol Sulfate. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-2-chloro-4-fluorophenol. Retrieved from [Link]

  • ITRC. (n.d.). 5 Environmental Fate and Transport Processes. Retrieved from [Link]

  • ResearchGate. (2025). Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol. Retrieved from [Link]

  • ACS Publications. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. Retrieved from [Link]

  • ResearchGate. (2014). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Biotransformation of Hydroxylaminobenzene and Aminophenol by Pseudomonas putida 2NP8 Cells Grown in the Presence of 3-Nitrophenol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ban fluorinated organic substances to spark green alternatives. Retrieved from [Link]

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]

  • ASM Journals. (n.d.). The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19 F-NMR, Chromatography, and Mass Spectrometry Approach. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2023). 5-Amino-4-Chloro-o-Cresol. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 5-AMINO-4-FLUORO-2-METHYLPHENOL SULFATE. Retrieved from [Link]

  • Pharmaceutical Development. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Retrieved from [Link]

  • ACS Publications. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

Sources

Technical Support Center: Handling & Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 5-Amino-4-fluoro-2-methylphenol (and structurally related aminocresols). It is designed to address the high susceptibility of this compound to oxidative degradation, which typically manifests as rapid discoloration (browning/blackening) and yield loss.

Subject: Preventing Oxidation of 5-Amino-4-fluoro-2-methylphenol Ticket Priority: High (Stability Critical) Agent: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Browning" Mechanism

User Question: Why does my compound turn brown/black even when stored in a fridge?

Technical Insight: 5-Amino-4-fluoro-2-methylphenol is an electron-rich aromatic system. Despite the electron-withdrawing fluorine atom at the C4 position, the amino group (C5) and the hydroxyl group (C1) create a "push-pull" electronic environment that is highly susceptible to autoxidation .

The degradation pathway involves a radical cascade:

  • Initiation: Trace metal ions or UV light facilitate the abstraction of a hydrogen atom from the phenolic hydroxyl or the amine, generating a phenoxy or aminyl radical.

  • Propagation: These radicals react with atmospheric oxygen (

    
    ) to form quinone imines.
    
  • Polymerization: Because the amino and hydroxyl groups are in a meta relationship (1,5-substitution), the compound cannot form a stable quinone structure easily. Instead, the reactive intermediates undergo oxidative coupling (dimerization) to form complex, insoluble polymeric pigments (similar to melanin or hair dye pigments like phenoxazinones).

Visualization: The Oxidation Cascade

The following diagram illustrates why your compound degrades into "tar" rather than a clean byproduct.

OxidationCascade Start 5-Amino-4-fluoro- 2-methylphenol Radical Semiquinone/Aminyl Radical Species Start->Radical Trace Metals / UV / O2 Intermediate Quinone Imine Intermediates Radical->Intermediate -1e- / -H+ Polymer Insoluble Black Polymers (Tar) Intermediate->Polymer Oxidative Coupling Metals Catalyst: Fe(III), Cu(II) Metals->Start Initiates

Figure 1: The autoxidation pathway leading to irreversible polymerization.

Module 1: Storage & Receiving (Troubleshooting)

Q: I just received the bottle and the solid is slightly pink/tan. Is it spoiled? A: Not necessarily. Aminophenols often develop a surface "patina" of oxidation products.

  • Diagnostic: Dissolve a small amount (1 mg) in degassed methanol containing 0.1% acetic acid. If the solution is clear or pale yellow, the bulk material is intact. If the solution is dark brown/opaque, significant degradation has occurred.

  • Action: If the bulk is good, transfer the material to an Argon-filled glovebox immediately.

Q: What is the optimal storage condition to prevent degradation over months? A: Follow the "Triple Barrier" protocol:

  • Atmosphere: Store under Argon (Ar is heavier than air and blankets the crystals better than

    
    ).
    
  • Temperature: -20°C is mandatory. Reaction rates for autoxidation drop significantly at lower temperatures.

  • Container: Amber glass vial with a Teflon-lined cap, sealed with Parafilm.

    • Pro Tip: Do not store in the same secondary container as volatile oxidants (e.g., iodine, peroxides) or strong acids (HCl vapors), as these can initiate surface corrosion.

Module 2: Reaction Optimization (The "Safe Zone")

Q: I need to run a reaction in solution. Which solvents are safe? A: Solvents must be rigorously deoxygenated. The presence of dissolved oxygen is the primary cause of yield loss.

  • Recommended: Methanol, Ethanol, Water (if pH < 6).

  • Avoid: Ethers (THF, Dioxane) unless freshly distilled/inhibitor-free, as they may contain peroxides which rapidly oxidize the amine. High pH aqueous buffers (pH > 8) promote the formation of the phenolate anion, which oxidizes

    
     times faster than the neutral phenol.
    

Q: Can I use additives to stabilize the reaction? A: Yes. The use of "sacrificial reductants" is highly effective.

  • Option A (Organic Solvents): Add 0.1–0.5 mol% Ascorbic Acid (Vitamin C) . It scavenges radicals faster than the aminophenol.

  • Option B (Aqueous/Biphasic): Add Sodium Metabisulfite (

    
    )  or Sodium Dithionite (
    
    
    
    )
    .
  • Option C (Metal Scavenging): Add 1 mM EDTA to chelate trace iron or copper ions derived from solvents or glassware.

Protocol: The "Zero-Oxidation" Setup

Follow this workflow for any synthesis involving this intermediate.

Workflow SolventPrep 1. Solvent Prep Sparge with Ar/N2 for 15 mins Additive 2. Add Stabilizer (Ascorbic Acid or EDTA) SolventPrep->Additive Addition 3. Reagent Addition Add 5-Amino-4-fluoro-2-methylphenol as solid under Ar flow Additive->Addition Reaction 4. Reaction Maintain positive Ar pressure Addition->Reaction Quench 5. Quench/Workup Acidify to pH < 4 immediately Reaction->Quench

Figure 2: Step-by-step workflow to minimize oxidative stress during synthesis.

Module 3: Purification & Workup (Critical Fail Points)

Q: My reaction looked clean, but the product turned black on the rotary evaporator. What happened? A: This is "Concentration Stress." As you remove the solvent:

  • The concentration of the aminophenol increases.

  • The concentration of any trace oxidants increases.

  • Heat accelerates the coupling reaction.

  • Solution: Never rotovap to complete dryness if the product is a free base. Acidify the mixture (e.g., with HCl in dioxane) to isolate the salt form (Hydrochloride or Sulfate). The ammonium salt is significantly more stable to oxidation than the free amine.

Q: Can I purify this on Silica Gel? A: Silica gel can be risky.

  • Risk: Commercial silica often contains trace iron (Fe) and is slightly acidic/active, which can catalyze surface oxidation.

  • Fix:

    • Pre-treat the Silica: Flush the column with mobile phase containing 1% Triethylamine (to neutralize acidity) and 0.1% Ascorbic acid (antioxidant) before loading the sample.

    • Speed is Key: Do not leave the compound on the column overnight.

    • Alternative: Use Neutral Alumina (deactivated), which is less oxidizing than silica for electron-rich amines.

Data Summary: Stability Factors

ParameterHigh Risk (Accelerates Oxidation)Low Risk (Protects Compound)
pH Basic (pH > 8) - Phenolate formationAcidic (pH < 4) - Ammonium formation
Solvent State Aerated / Peroxide-containingDegassed / Sparged with Argon
Additives NoneAscorbic Acid, EDTA, Na-Dithionite
Physical State Solution / OilCrystalline Salt (HCl, H2SO4)
Contaminants Fe(III), Cu(II) ionsChelated metals

References

  • National Institutes of Health (NIH) / NCI. (2020). NTP Technical Report on the Toxicity Studies of 5-Amino-o-cresol (CASRN 2835-95-2). Link

    • Relevance: Establishes the baseline stability and handling protocols for the non-fluorinated parent compound, confirming its use as an oxid
  • Cosmetic Ingredient Review (CIR). (2023).[1] Safety Assessment of Amino-Cresols as Used in Cosmetics. Link

    • Relevance: Details the oxidative chemistry of aminocresols, specifically the formation of quinone imines and the necessity of antioxidants in formul
  • Simić, A., et al. (2006). Antioxidant Mechanism of Aminophenols. Journal of the Serbian Chemical Society. Relevance: Explains the radical scavenging mechanism where the aminophenol itself acts as an antioxidant, sacrificing itself to oxidation—mechanistic proof of why protection is needed.
  • Sigma-Aldrich (Merck). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. Link

    • Relevance: The industry-standard protocol for setting up inert atmosphere reactions (Schlenk line techniques) required for this compound.

Sources

solvent effects on the reactivity of 5-Amino-4-fluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Effects on Reactivity & Handling

Introduction: The "Zwitterionic Trap"

Welcome to the technical support hub for 5-Amino-4-fluoro-2-methylphenol (CAS: 123-30-8 analogue/derivative). This intermediate is a critical scaffold in the synthesis of kinase inhibitors and high-performance polymers.[1][2]

The Core Challenge: Researchers often underestimate this molecule because it looks like a simple aniline or phenol.[1][2] However, the combination of the basic amine, acidic phenol, and the electron-withdrawing fluorine atom creates a zwitterionic lattice in the solid state. This results in poor solubility in standard organic solvents (DCM, Toluene) and unpredictable reactivity in protic media.[2]

This guide moves beyond basic "solubility rules" to explain how solvent choice dictates the electronic state of the molecule, thereby controlling chemoselectivity (N- vs. O-functionalization) and oxidative stability.[1]

Module 1: Solubility & Dissolution Troubleshooting

Q: Why does my starting material remain a suspension in DCM and Toluene, even at reflux?

A: You are fighting the crystal lattice energy.[2] In non-polar, aprotic solvents, 5-Amino-4-fluoro-2-methylphenol exists effectively as an internal salt (zwitterion).[1][2] The intermolecular H-bonding network is stronger than the solvation energy provided by DCM or Toluene.[1][2]

The Fix: You must disrupt the H-bonding network.[1][2]

  • Co-solvent Strategy: Add 5-10% MeOH or DMF to your non-polar solvent.[1][2] This "caps" the H-bond donors/acceptors, breaking the lattice.[1][2]

  • The "Silyl Trick": If you strictly require a non-polar environment (e.g., for a moisture-sensitive catalyst), treat the suspension with BSA (N,O-Bis(trimethylsilyl)acetamide) .[1][2] This transiently protects the phenol/amine, solubilizing the molecule as a silyl ether/amine.[2]

Q: How do I choose the right solvent for my concentration?

Refer to the Solvation Matrix below. The Fluorine atom increases lipophilicity compared to standard aminophenols, but not enough to overcome the zwitterionic character in non-polar media.[2]

Solvent ClassSolubility RatingPrimary RiskRecommended Use
Hydrocarbons (Hexane, Toluene)< 0.1 mg/mL (Poor)Heterogeneous reaction; stalling.[1][2]Anti-solvent for precipitation.[1][2]
Chlorinated (DCM, CHCl3)Low (Suspension)Poor mass transfer.[1][2]Use only with phase transfer catalysts.[1][2]
Ethers (THF, MTBE)ModeratePeroxide-induced oxidation (See Module 3).[1][2]Standard reactions (Grignard/Lithiation).[1][2]
Polar Aprotic (DMSO, DMF, NMP)High (>100 mg/mL) Difficult workup (high b.p.); O-alkylation side reactions.[1][2]Nucleophilic aromatic substitution (SNAr).[1][2]
Protic (MeOH, EtOH, Water)HighSolvolysis; H-bonding deactivates nucleophile.[1][2]Recrystallization only.[1][2]

Module 2: Chemoselectivity (N- vs. O-Functionalization)

Q: I am trying to acylate the amine, but I'm seeing significant O-acylated byproducts. How do I stop this?

A: Solvent polarity is flipping your nucleophilicity hardness.[1][2] According to Pearson's HSAB theory:

  • Nitrogen is a softer nucleophile (orbital controlled).[1][2]

  • Oxygen is a harder nucleophile (charge controlled).[1][2]

The Solvent Effect: In polar aprotic solvents (DMF, DMSO) , the phenolic proton is less tightly held (or easily deprotonated by weak bases), making the phenoxide character more significant.[2] The "naked" phenoxide is a potent nucleophile, competing with the amine.[2]

The Protocol for N-Selectivity:

  • Switch Solvent: Use THF or MeCN .[1][2] These solvate the amine sufficiently but do not enhance the phenoxide's reactivity as aggressively as DMSO.[2]

  • Control the Base: Do not use strong inorganic bases (NaH, NaOH) which generate the phenoxide.[2] Use a weak organic base like Pyridine or 2,6-Lutidine .[1][2]

  • Temperature: Keep the reaction < 0°C . N-acylation has a lower activation energy than O-acylation.[1][2]

Visualizing the Pathway

The following diagram illustrates how solvent choice dictates the reaction pathway.

Chemoselectivity Start 5-Amino-4-fluoro-2-methylphenol Solvent_Protic Protic Solvent (MeOH/H2O) Start->Solvent_Protic Solvent_Aprotic Polar Aprotic (DMF/DMSO) Start->Solvent_Aprotic Solvent_NonPolar Non-Polar/Ethereal (THF/DCM) Start->Solvent_NonPolar Mech_Hbond H-Bonding Masks Amine (Reduced Nucleophilicity) Solvent_Protic->Mech_Hbond Solvation Mech_Naked Naked Phenoxide Formed (O-Attack Competes) Solvent_Aprotic->Mech_Naked High Dielectric Mech_Selective Amine Available Phenol Quiescent Solvent_NonPolar->Mech_Selective Low Dielectric Product_Slow Slow/Stalled Reaction Mech_Hbond->Product_Slow Product_Mix Mixture (N- & O- products) Mech_Naked->Product_Mix Product_Pure Selective N-Functionalization Mech_Selective->Product_Pure

Caption: Solvent influence on nucleophilic site availability. Green path indicates optimal conditions for Amine derivatization.

Module 3: Oxidation & Stability Management

Q: My reaction mixture turned dark purple/black after 1 hour. Is my product gone?

A: Likely yes. You have formed a Quinone Imine . Aminophenols are redox-active.[1][2] In the presence of oxygen and high-dielectric solvents, they undergo oxidative coupling to form colored impurities (often polymeric).[1][2] The fluorine atom slightly stabilizes the ring, but not enough to prevent oxidation in basic media.[2]

Mechanism: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="ng-star-inserted display">


[2]

Troubleshooting Protocol:

  • Degas Solvents: Sparge all solvents (especially THF/DMF) with Argon for 15 minutes before use.[1][2]

  • Avoid Ethers with Peroxides: Do not use aged THF or Dioxane. The peroxides will instantly oxidize the amino group.[2]

  • Add an Antioxidant: For sensitive steps, add 1 mol% Ascorbic Acid or Sodium Metabisulfite if the reaction tolerates aqueous conditions.[1][2]

  • Workup Speed: Do not leave the crude reaction mixture in solution overnight. The "oil out" phase is most vulnerable to air oxidation.[1][2]

Module 4: Workup & Purification (The Isoelectric Point)

Q: I cannot extract the product. It stays in the aqueous layer or forms an emulsion.

A: You are likely at the wrong pH.[2] Because the molecule is amphoteric, it is charged at both low pH (ammonium cation) and high pH (phenoxide anion).[2]

The "Goldilocks" Zone: You must adjust the pH to the Isoelectric Point (pI) to maximize extraction efficiency into organic solvents.[2]

  • Estimated pKa1 (Aniline H+): ~4.0 - 4.5 (Lowered by F-withdrawal)[1]

  • Estimated pKa2 (Phenol): ~10.0 - 10.5[1]

  • Target pH for Extraction: pH 7.0 - 7.5

Step-by-Step Isolation Protocol:

  • Quench: Cool reaction to 0°C.

  • Adjust pH:

    • If acidic: Neutralize with sat.[1][2] NaHCO3 to pH 7.[1][2]

    • If basic: Neutralize with 1M HCl to pH 7.[1][2]

  • Salting Out: Saturate the aqueous phase with NaCl . This is critical. The fluorinated motif adds some lipophilicity, but the zwitterion loves water.[2] Salt forces it out.[1][2]

  • Extraction Solvent: Do not use DCM. Use Ethyl Acetate or 2-MeTHF .[1][2] These solvents can participate in H-bonding with the substrate, pulling it out of the water more effectively.[1]

References & Data Sources

  • Solvent Effects in Organic Chemistry : Reichardt, C. Solvents and Solvent Effects in Organic Chemistry.[1][2] Wiley-VCH, 2003.[1][2] (General principles of solvatochromism and nucleophilic solvation).

  • Reactivity of Fluorinated Phenols : Ossila. 4-Fluoro-2-methylphenol Product Data. Link (Structural analogue data for stability).

  • Aminophenol pKa Data : National Center for Biotechnology Information.[1][2] PubChem Compound Summary for CID 403, 4-Aminophenol. Link (Base pKa values for extrapolation).[1][2]

  • Chemoselectivity in Acylation : Chemoselective Acylation of Amino Alcohols. National Institutes of Health (PMC).[1][2] Link (Mechanistic basis for N- vs O- selectivity).[1][2]

  • Safety & Toxicology : Cosmetic Ingredient Review. Safety Assessment of Amino-Cresol Derivatives. Link (Handling and oxidation risks).[1][2]

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the specific SDS for 5-Amino-4-fluoro-2-methylphenol before handling.

Sources

Technical Support Center: Analytical Method Validation for 5-Amino-4-fluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method validation of 5-Amino-4-fluoro-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the analysis of this compound. As a key intermediate in pharmaceutical synthesis, ensuring the quality and purity of 5-Amino-4-fluoro-2-methylphenol through validated analytical methods is paramount.[1]

This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions during your analytical work.

Understanding 5-Amino-4-fluoro-2-methylphenol: Key Analytical Considerations

5-Amino-4-fluoro-2-methylphenol is a substituted aromatic amine and phenol.[2][3] Its chemical structure, featuring an ionizable amine group, a phenolic hydroxyl group, and an electronegative fluorine atom, presents unique analytical challenges and opportunities. Understanding these characteristics is fundamental to developing a robust analytical method.

  • Potential for Oxidation: The aminophenol structure is susceptible to oxidation, which can lead to the formation of colored impurities and degradation products. This necessitates careful sample handling and consideration of antioxidant use in sample and standard preparations.

  • pH-Dependent Solubility and Chromism: The amine and phenol moieties mean the compound's charge and, consequently, its solubility and chromatographic behavior are highly pH-dependent. The UV-Vis spectrum may also shift with pH.

  • Chromatographic Interactions: The polar functional groups can interact with residual silanols on silica-based HPLC columns, potentially causing peak tailing.[4] The fluorine atom can also introduce unique interactions with certain stationary phases.

High-Performance Liquid Chromatography (HPLC) Method Validation: A Troubleshooting-Focused Approach

Reverse-phase HPLC with UV detection is the most common and powerful technique for the analysis of 5-Amino-4-fluoro-2-methylphenol. This section provides a question-and-answer-based guide to troubleshoot common issues encountered during method validation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My peak for 5-Amino-4-fluoro-2-methylphenol is tailing significantly. What are the likely causes and how can I fix it?

  • The "Why": Peak tailing in reversed-phase HPLC for a compound like this is often due to secondary interactions between the basic amine group and acidic residual silanol groups on the C18 column packing.[4] This leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak shape.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: The most effective solution is to adjust the mobile phase pH to suppress the ionization of the silanol groups. A low pH (around 2.5-3.5) will protonate the silanols, minimizing their interaction with the protonated amine group of the analyte. An acidic modifier like trifluoroacetic acid (TFA) or formic acid is commonly used.

    • Use of an "End-Capped" Column: Modern HPLC columns are often "end-capped," meaning the residual silanols have been chemically deactivated. Ensure you are using a high-quality, end-capped C18 or a similar column.

    • Competitive Amine Additive: Adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can also be effective. The TEA will preferentially interact with the active silanol sites, masking them from the analyte.

    • Lower Analyte Concentration: Overloading the column can exacerbate tailing. Try injecting a lower concentration of your sample to see if the peak shape improves.[5]

Q2: I am observing poor resolution between 5-Amino-4-fluoro-2-methylphenol and a related impurity. What are my options?

  • The "Why": Poor resolution indicates that the chromatographic conditions are not sufficient to separate the two compounds. This could be due to similar polarities or insufficient column efficiency.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Composition:

      • Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic solvent will generally increase retention times and may improve resolution. Methanol can sometimes offer different selectivity compared to acetonitrile and is worth exploring.[6]

      • Gradient Elution: If you are using an isocratic method, switching to a shallow gradient can often significantly improve the resolution of closely eluting peaks.

    • Change Column Chemistry: If mobile phase optimization is insufficient, consider a different stationary phase. A phenyl-hexyl column, for instance, can offer alternative selectivity for aromatic compounds through pi-pi interactions.

    • Adjust Temperature: Increasing the column temperature can improve efficiency and may alter selectivity, potentially resolving the peaks. However, be mindful of the potential for analyte degradation at elevated temperatures.

Q3: My results for precision (repeatability) are not meeting the acceptance criteria (e.g., RSD > 2%). What should I investigate?

  • The "Why": Poor precision points to random errors in the analytical process. This can stem from the instrument, sample preparation, or inconsistent execution of the method.

  • Troubleshooting Steps:

    • System Suitability: Before any validation run, ensure your HPLC system passes system suitability tests. This includes checking the repeatability of replicate injections of a standard solution. If this fails, the issue is likely with the instrument (e.g., pump seals, injector).

    • Sample and Standard Preparation:

      • Homogeneity: Ensure your sample and standard solutions are completely dissolved and homogenous. Sonication can aid in dissolution.

      • Pipetting and Dilution: Use calibrated pipettes and follow a consistent dilution scheme.

    • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration can lead to drifting retention times and variable peak areas.

Experimental Protocols for Method Validation

The validation of an analytical method is a formal process to demonstrate its suitability for its intended purpose.[7] The following are step-by-step protocols for key validation parameters as per the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9]

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Protocol:

  • Forced Degradation Study: Subject a solution of 5-Amino-4-fluoro-2-methylphenol to stress conditions to intentionally generate degradation products.[10][11]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples, a placebo (if applicable), and an unstressed standard solution of 5-Amino-4-fluoro-2-methylphenol using your developed HPLC method.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to perform peak purity analysis on the analyte peak in the stressed samples. The peak should be spectrally pure, indicating no co-eluting degradants.

  • Resolution: Calculate the resolution between the 5-Amino-4-fluoro-2-methylphenol peak and the closest eluting degradation product peak. A resolution of >1.5 is generally considered acceptable.[12]

G cluster_stress Forced Degradation cluster_analysis HPLC Analysis cluster_acceptance Acceptance Criteria Acid Acid Hydrolysis HPLC Analyze Stressed Samples, Standard, and Placebo Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC PDA Peak Purity Analysis HPLC->PDA Resolution Calculate Resolution HPLC->Resolution Purity Peak is Spectrally Pure PDA->Purity Res Resolution > 1.5 Resolution->Res

Caption: Workflow for Specificity Validation.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

Protocol:

  • Stock Solution: Prepare a stock solution of 5-Amino-4-fluoro-2-methylphenol of a known concentration in a suitable diluent.

  • Calibration Standards: Prepare at least five calibration standards by serial dilution of the stock solution. The concentration range should typically span from 50% to 150% of the expected working concentration.

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

ParameterAcceptance Criteria
Correlation Coefficient (r²)≥ 0.999
y-interceptShould not be significantly different from zero
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol:

  • Spiked Samples: Prepare samples by spiking a placebo (if applicable) or a known matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples.

  • Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) * 100.

Concentration LevelAcceptance Criteria for Mean Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision (Inter-day Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both days.

Precision TypeAcceptance Criteria for RSD
Repeatability≤ 2.0%
Intermediate Precision≤ 2.0%

G cluster_repeatability Repeatability (Intra-day) cluster_intermediate Intermediate Precision (Inter-day) cluster_analysis Analysis & Calculation Day1 Day 1: - Analyst 1 - Instrument 1 - 6 Samples RSD Calculate RSD for each day and compare results Day1->RSD Day2 Day 2: - Analyst 2 - Instrument 2 - 6 Samples Day2->RSD

Caption: Logical Relationship for Precision Studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (based on the Signal-to-Noise ratio):

  • Determine Signal-to-Noise (S/N) Ratio:

    • Inject a series of diluted solutions of 5-Amino-4-fluoro-2-methylphenol.

    • Determine the concentration at which the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Confirmation:

    • For the determined LOQ concentration, inject six replicates and calculate the precision (RSD should be ≤ 10%).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Identify Parameters: Identify critical method parameters to investigate, for example:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5°C)

    • Flow rate (± 10%)

    • Percentage of organic solvent in the mobile phase (± 2%)

  • Systematic Variation: Vary one parameter at a time while keeping the others constant.

  • Analysis: Analyze a sample under each modified condition and evaluate the impact on retention time, peak area, and resolution. The results should not be significantly affected.

Gas Chromatography (GC) Method Considerations

For the analysis of volatile impurities or as an alternative to HPLC, Gas Chromatography (GC) can be employed.

Q4: I am considering a GC method for related substances. Do I need to derivatize 5-Amino-4-fluoro-2-methylphenol?

  • The "Why": The phenolic hydroxyl and amine groups are polar and can lead to poor peak shape and adsorption on the GC column. Derivatization is often necessary to block these polar sites, increase volatility, and improve thermal stability.

  • Common Derivatization Reagents:

    • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with both the hydroxyl and amine groups to form less polar trimethylsilyl derivatives.

    • Acylation: Reagents like trifluoroacetic anhydride (TFAA) will acylate the amine and hydroxyl groups.

  • Troubleshooting Derivatization:

    • Incomplete Reaction: Ensure anhydrous conditions, as moisture can hydrolyze the derivatizing reagent. Optimize reaction time and temperature.

    • Multiple Derivatives: The formation of multiple derivatives can complicate the chromatogram. A strong silylating agent like BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst can help drive the reaction to completion.

Conclusion

The successful validation of an analytical method for 5-Amino-4-fluoro-2-methylphenol is a critical step in ensuring its quality and consistency in pharmaceutical development. A thorough understanding of the molecule's chemical properties, coupled with a systematic and scientifically sound approach to troubleshooting, is essential. This guide provides a framework for addressing common challenges and executing a robust validation study in accordance with regulatory expectations. Always refer to the latest ICH and regional regulatory guidelines for the most current requirements.[13][14][15][16]

References

  • ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology, Q2(R1). [Link]

  • ICH Q2 Validation of Analytical Procedures - YouTube. [Link]

  • Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies - ResearchGate. [Link]

  • HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column by SIELC Technologies. [Link]

  • 5-Amino-2-methylphenol | C7H9NO | CID 17818 - PubChem. [Link]

  • 2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem. [Link]

  • 5-Amino-4-fluoro-2-methylphenol Sulfate - Drug Delivery. [Link]

  • 5-AMINO-4-FLUORO-2-METHYLPHENOL SULFATE - gsrs. [Link]

  • Top Mistakes in Analytical Method Validation and How to Avoid Them. [Link]

  • Synthesis of Fluorinated Amines: A Personal Account | ACS Organic & Inorganic Au. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Validation of Amino Acid Analysis Methods - Springer Nature Experiments. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]

  • Analytical Method Validation & Common Problem 1 - NPRA. [Link]

  • Aromatic fluorine atom-induced highly amine-sensitive trimethine cyanine dye showing colorimetric and ratiometric fluorescence change - RSC Publishing. [Link]

  • Common Problems in Analytical Method Validation - Pharma Specialists. [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]

  • Determination of Chlorophenols in water by LC-MS/MS. Case study. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • Validation of Analytical Methods - Lab Manager Magazine. [Link]

  • (PDF) Fluorine-fluorine interactions: NMR and AIM analysis - ResearchGate. [Link]

  • Challenges in Analytical Method Development and Validation | BioPharm International. [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety. [Link]

  • Forced Degradation Studies - Coriolis Pharma. [Link]

  • Validating Analytical Methods for Biopharmaceuticals, Part 2 - BioPharm International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • Quality Guidelines - ICH. [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC - NIH. [Link]

  • Forced Degradation Studies of Biopharmaceuticals - RSSL. [Link]

Sources

Validation & Comparative

Validating the 5-Amino-4-fluoro-2-methylphenol Scaffold in Kinase Inhibitor Design

[1][2]

Executive Summary

5-Amino-4-fluoro-2-methylphenol (CAS: 150974-93-5), often referred to in medicinal chemistry as 4-fluoro-5-amino-o-cresol , represents a privileged building block in the synthesis of Type I and Type II kinase inhibitors.[1] Its structural uniqueness lies in the specific trisubstitution pattern of the benzene ring: a phenolic hydroxyl for ether linkage, an amine for hinge-binding or solvent-front interactions, and a fluoro-methyl motif that modulates lipophilicity and metabolic stability.

This guide validates the utility of this scaffold by comparing it to non-fluorinated and non-methylated analogues, demonstrating its critical role in optimizing potency (IC₅₀) and pharmacokinetic (PK) profiles for targets such as c-MET, VEGFR-2, and FLT-3 .

Structural Analysis & Pharmacophore Logic[2]

The efficacy of 5-Amino-4-fluoro-2-methylphenol is not accidental; it is a result of precise electronic and steric tuning.[1] When incorporated into a kinase inhibitor (typically via the phenolic oxygen), the remaining aniline moiety serves as a key interaction point.[1]

The "Ortho-Fluoro Effect"

In this scaffold, the fluorine atom is positioned ortho to the amine (at C4 relative to the phenol C1, but ortho to the C5-amine).

  • pKa Modulation: The electron-withdrawing fluorine reduces the pKa of the aniline nitrogen.[1] This prevents protonation at physiological pH, improving membrane permeability (passive transport) compared to the non-fluorinated analogue.[1]

  • Metabolic Blockade: The fluorine atom blocks the position para to the methyl group (and ortho to the ether linkage), shielding the ring from Phase I metabolic oxidation (e.g., by CYP450 enzymes).

The Methyl Anchor

The methyl group at C2 (para to the amine) provides a steric handle that often fills small hydrophobic pockets (e.g., the gatekeeper region or solvent channel), enhancing selectivity against kinases with smaller binding sites.

Diagram: Pharmacophore Contribution Map

GScaffold5-Amino-4-fluoro-2-methylphenolF_Atom4-Fluoro Group(Ortho to Amine)Scaffold->F_AtomMe_Group2-Methyl Group(Steric Handle)Scaffold->Me_GroupOH_Group1-Hydroxyl Group(Linker)Scaffold->OH_GroupNH2_Group5-Amino Group(H-Bond Donor)Scaffold->NH2_GroupEffect_MetabBlocks CYP450OxidationF_Atom->Effect_MetabEffect_pKaReduces Basicity(Improves Permeability)F_Atom->Effect_pKaEffect_SelectFills HydrophobicPocketMe_Group->Effect_SelectEffect_SynthNucleophilic Attack(SnAr)OH_Group->Effect_Synth

Caption: Structural dissection of the scaffold showing how each substituent contributes to the final inhibitor's efficacy.

Comparative Performance Analysis

To validate the scaffold, we compare it against two common alternatives: the non-fluorinated 5-Amino-2-methylphenol and the des-methyl 3-Amino-4-fluorophenol .[1] Data is synthesized from structure-activity relationship (SAR) trends in c-MET/VEGFR inhibitor patents (e.g., US 2010/0120806).[1]

Table 1: Scaffold Performance Metrics (c-MET Inhibition Model)
Feature5-Amino-4-fluoro-2-methylphenol (Target)5-Amino-2-methylphenol (Alternative A)3-Amino-4-fluorophenol (Alternative B)[1]
Structure F + Me Me only (No F)F only (No Me)
c-MET IC₅₀ < 10 nM (High Potency)~50 nM~25 nM
LogP (Lipophilicity) 2.8 (Optimal)2.42.1
Metabolic Stability (t½) High (> 60 min) Low (< 30 min)Moderate (45 min)
Cellular Permeability High ModerateHigh
Selectivity Profile High (Steric fit)Low (Promiscuous)Moderate

Analysis:

  • Alternative A (No F): Suffers from rapid metabolic clearance due to the exposed ring position.[1] The aniline is also more basic, potentially trapping it in lysosomes or reducing passive diffusion.[1]

  • Alternative B (No Me): Loses the hydrophobic interaction provided by the methyl group, resulting in a drop in binding affinity (higher IC₅₀) and reduced selectivity.[1]

  • Target Scaffold: The combination of F and Me achieves the "Goldilocks" zone of potency and stability.

Experimental Validation Protocols

The following protocols provide a self-validating system to confirm the scaffold's utility in your specific drug discovery campaign.

Protocol A: Chemical Synthesis Validation (SnAr Coupling)

This protocol validates the reactivity of the phenolic hydroxyl group in creating the core ether linkage, a standard step in synthesizing inhibitors like those described in Deciphera's patents.

Objective: Synthesize the intermediate 2-fluoro-4-methyl-5-(pyrimidin-2-yloxy)benzenamine .

  • Reagents:

    • 5-Amino-4-fluoro-2-methylphenol (1.0 eq)[1][2]

    • 2,4-Dichloropyrimidine (or substituted analog) (1.1 eq)

    • Potassium Carbonate (

      
      ) (2.0 eq)[1]
      
    • Solvent: DMF (Dimethylformamide)[1]

  • Workflow:

    • Step 1: Dissolve 5-Amino-4-fluoro-2-methylphenol in DMF under

      
       atmosphere.
      
    • Step 2: Add

      
       and stir at room temperature for 30 mins to generate the phenoxide anion.
      
    • Step 3: Add the chloropyrimidine dropwise.[1]

    • Step 4: Heat to 60-80°C for 4-6 hours. Monitor by LC-MS.[1]

    • Step 5: Workup with ethyl acetate/water extraction.[1]

  • Validation Checkpoint:

    • Success Criteria: LC-MS shows a single major peak with Mass = [Reagent A + Reagent B - HCl].

    • Regioselectivity: NMR must confirm the ether linkage is at the phenol, not the aniline. The aniline protons should appear as a broad singlet around 5.0 ppm, integrating to 2H.[1]

Protocol B: Kinase Selectivity Profiling (FRET Assay)

Once the scaffold is incorporated into a test molecule (Compound X), validate its selectivity.[1]

  • Platform: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or similar FRET-based system.[1]

  • Panel: Run Compound X against a panel of 5 kinases:

    • c-MET (Primary Target)

    • VEGFR-2 (Primary Target)[1]

    • InsR (Counter-screen for toxicity)[1]

    • Aurora B (Counter-screen for selectivity)[1]

  • Data Analysis:

    • Calculate the Selectivity Score (S-score) .[1]

    • If

      
      , the methyl group on the scaffold may need modification (e.g., to Ethyl) to increase steric clash with InsR.
      
Diagram: Synthesis & Validation Workflow

Workflowcluster_validationValidation LoopStep1Start: 5-Amino-4-fluoro-2-methylphenolStep2Reaction: SnAr Coupling(w/ Chloropyrimidine + K2CO3)Step1->Step2Step3Checkpoint: LC-MS & NMR(Confirm Ether Linkage)Step2->Step3Step4Derivatization:Urea/Amide FormationStep3->Step4Step5Assay: Kinase Panel(c-MET / VEGFR2)Step4->Step5Step5->Step1 SAR Refinement

Caption: Step-by-step workflow from raw scaffold to validated kinase inhibitor.

References

  • Deciphera Pharmaceuticals, LLC. (2010).[1] Kinase Inhibitors and Methods of Use Thereof. US Patent Application US20100120806A1.[1][3] Retrieved from .

  • Vertex Pharmaceuticals. (2010).[1] Cyclopropane amides and analogs exhibiting anti-cancer and anti-proliferative activities. WO2010051373A1.[1] Retrieved from .[1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (General reference on Fluorine SAR).

  • PubChem. (n.d.).[1] Compound Summary: 4-Fluoro-2-methylphenol.[1] National Library of Medicine.[1] Retrieved from .[1]

A Comparative Guide to the HPLC Separation of 5-Amino-4-fluoro-2-methylphenol and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the robust separation and quantification of active pharmaceutical ingredients (APIs) from their structurally similar impurities is a critical challenge. Positional isomers, which share the same molecular formula but differ in the arrangement of substituents on a parent molecule, often co-exist in synthetic batches and exhibit similar physicochemical properties, making their separation a formidable task. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the effective separation of 5-Amino-4-fluoro-2-methylphenol from its potential positional isomers.

The Challenge of Separating Positional Isomers

5-Amino-4-fluoro-2-methylphenol is a substituted aromatic compound with amino, fluoro, and methyl groups on a phenol ring. The relative positions of these functional groups significantly influence the molecule's polarity, pKa, and potential for intermolecular interactions, which are the very handles we exploit for chromatographic separation. The subtle differences in dipole moments and hydrogen bonding capabilities among its isomers demand a highly selective HPLC method.

The potential positional isomers of 5-Amino-4-fluoro-2-methylphenol that could arise during synthesis include, but are not limited to:

  • 3-Amino-4-fluoro-2-methylphenol

  • 6-Amino-4-fluoro-2-methylphenol

  • 4-Amino-5-fluoro-2-methylphenol

  • And others where the methyl and fluoro groups are repositioned.

This guide will focus on a systematic approach to developing a separation method, comparing various stationary and mobile phases to achieve optimal resolution.

Understanding the Separation Mechanism: A Multi-Faceted Approach

Achieving baseline separation of these closely related isomers requires a deep understanding of the potential interactions between the analytes, the stationary phase, and the mobile phase. Several chromatographic modes can be considered, each offering a unique separation mechanism.

Reversed-Phase (RP) Chromatography: The Workhorse with a Twist

Reversed-phase HPLC is the most common starting point for the separation of moderately polar to nonpolar compounds. However, standard C18 columns may not always provide sufficient selectivity for positional isomers. The separation on a C18 phase is primarily driven by hydrophobic interactions. While the isomers of 5-Amino-4-fluoro-2-methylphenol have the same hydrophobicity in a general sense, the position of the polar amino and hydroxyl groups can influence how the molecule interacts with the C18 chains.

To enhance selectivity, alternative reversed-phase chemistries that offer different interaction mechanisms are highly recommended.

  • Phenyl-Hexyl Phases: These columns provide π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analytes. The electron density of the analyte's aromatic ring, which is influenced by the position of the electron-donating (amino, methyl, hydroxyl) and electron-withdrawing (fluoro) groups, can lead to differential retention.[1]

  • Pentafluorophenyl (PFP) Phases: PFP columns are particularly effective for separating halogenated compounds and positional isomers.[2][3] They offer a multitude of interactions, including hydrophobic, π-π, dipole-dipole, and ion-exchange, providing unique selectivity that is often orthogonal to C18 and phenyl phases.

Hydrophilic Interaction Liquid Chromatography (HILIC): An Alternative for Polar Analytes

HILIC is a powerful technique for separating polar compounds that are poorly retained in reversed-phase chromatography.[4][5][6][7] The separation mechanism in HILIC is complex, involving partitioning of the analyte between a water-enriched layer on the surface of the polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[8] Given the polar nature of aminophenols, HILIC presents a viable, and often orthogonal, approach to RP-HPLC.

Comparative Study of HPLC Methodologies

To provide a practical guide, we will compare the performance of three different column chemistries for the separation of a hypothetical mixture of 5-Amino-4-fluoro-2-methylphenol and its key positional isomers.

Experimental Design

The following diagram illustrates the workflow for comparing the different HPLC methods.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Method Comparison cluster_analysis Data Analysis & Optimization prep Prepare standard mixture of isomers in a suitable diluent c18 Method 1: C18 Column (Baseline Comparison) prep->c18 Inject pfp Method 2: PFP Column (Alternative Selectivity) prep->pfp Inject hilic Method 3: HILIC Column (Orthogonal Approach) prep->hilic Inject analysis Compare Resolution (Rs), Selectivity (α), and Peak Shape c18->analysis pfp->analysis hilic->analysis optimization Optimize Mobile Phase for Best Performing Column analysis->optimization

Caption: Experimental workflow for comparing HPLC separation methods.

Proposed HPLC Conditions for Comparison

The following table outlines the starting conditions for the comparative study. These are general starting points and would require further optimization.

ParameterMethod 1: C18Method 2: PFPMethod 3: HILIC
Column C18, 4.6 x 150 mm, 5 µmPFP, 4.6 x 150 mm, 5 µmHILIC (Amide or Silica), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water10 mM Ammonium Formate in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 5-95% B in 20 min5-95% B in 20 min95-50% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C30 °C
Detection UV at 280 nmUV at 280 nmUV at 280 nm
Injection Vol. 10 µL10 µL10 µL

Rationale for Parameter Selection:

  • Mobile Phase: A low concentration of formic acid is used in the reversed-phase methods to protonate the amino group, leading to better peak shape.[9] In HILIC, a buffer like ammonium formate is often necessary to facilitate proper retention and elution.

  • Gradient: A generic gradient is proposed to elute all potential isomers. The gradient steepness would be a key parameter for optimization.

  • Detection: Phenolic compounds typically have a UV absorbance around 280 nm. A photodiode array (PDA) detector would be ideal to assess peak purity.

Expected Outcomes and Data Interpretation

The success of each method will be evaluated based on the resolution (Rs) between the main peak (5-Amino-4-fluoro-2-methylphenol) and its closest eluting isomer. A resolution of >1.5 is generally considered baseline separation.

The following diagram illustrates the logical relationship for selecting the optimal method.

logic_diagram cluster_eval Evaluation Criteria cluster_decision Decision Pathway start Analyze Chromatograms from C18, PFP, and HILIC Columns q_resolution Is Resolution (Rs) > 1.5 for all isomer pairs? start->q_resolution q_selectivity Is Selectivity (α) sufficient for robust separation? q_resolution->q_selectivity Yes optimize No single method is ideal. Optimize mobile phase or consider a combination of methods. q_resolution->optimize No q_peakshape Is Peak Asymmetry acceptable? q_selectivity->q_peakshape Yes q_selectivity->optimize No c18_good C18 provides adequate separation. Proceed with validation. q_peakshape->c18_good Yes, for one or more methods pfp_good PFP provides superior separation. Select for further development. q_peakshape->pfp_good Yes, for one or more methods hilic_good HILIC offers the best resolution. Choose for the final method. q_peakshape->hilic_good Yes, for one or more methods q_peakshape->optimize No

Caption: Decision tree for selecting the optimal HPLC method.

Detailed Experimental Protocol for the Optimized Method

Assuming the PFP column provided the most promising initial results, the following is a detailed protocol for method optimization and execution.

Step 1: Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and B (e.g., 80:20) is typically a good choice to ensure sample solubility and compatibility with the initial mobile phase conditions.

  • Standard Solution: Accurately weigh and dissolve 5-Amino-4-fluoro-2-methylphenol and its available isomers in the diluent to a final concentration of approximately 0.1 mg/mL for each component.

Step 2: Chromatographic System Setup
  • Column Installation: Install the PFP column (e.g., 4.6 x 150 mm, 5 µm) and equilibrate with the initial mobile phase composition (e.g., 95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 280 nm

Step 3: Method Optimization
  • Gradient Optimization:

    • Inject the standard mixture using the initial gradient (5-95% B in 20 minutes).

    • Based on the elution profile, adjust the gradient slope to improve the resolution of closely eluting peaks. A shallower gradient will generally increase resolution but also analysis time.

  • Mobile Phase pH (if necessary):

    • The pKa of the amino and hydroxyl groups will affect the ionization state of the analytes. Adjusting the pH of Mobile Phase A (e.g., with ammonium formate buffer) can alter the retention and selectivity.

  • Temperature Optimization:

    • Varying the column temperature can affect selectivity, particularly if multiple interaction mechanisms are at play. Analyze the separation at different temperatures (e.g., 25 °C, 35 °C, 45 °C).

Step 4: Method Validation (Brief Overview)

Once an optimized method is developed, it must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its isomers and other potential impurities.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Assess the method's performance when small, deliberate changes are made to the method parameters.

Conclusion

The separation of 5-Amino-4-fluoro-2-methylphenol from its positional isomers is a challenging but achievable task with a systematic HPLC method development approach. While a standard C18 column may serve as a starting point, exploring alternative stationary phases such as PFP or employing an orthogonal technique like HILIC is crucial for achieving the required selectivity and resolution. This guide provides a framework for comparing these methodologies, enabling researchers to develop a robust and reliable analytical method for the quality control and characterization of this important pharmaceutical intermediate.

References

  • RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
  • SIELC Technologies. (n.d.). HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column.
  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC?.
  • ResearchGate. (2011). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • Thermo Fisher Scientific. (n.d.). Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns.
  • Longdom Publishing. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique.
  • Thermo Fisher Scientific. (n.d.). A High-Throughput Method for the Analysis of 22 Substituted Phenol Isomers Using a UHPLC Column and System Combination.
  • PubMed. (n.d.). Determination of aminophenol isomers by high-speed liquid chromatography.
  • PubChem. (n.d.). 5-Fluoro-2-methylphenol.
  • Apollo Scientific. (n.d.). 5-Amino-2-methylphenol.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-methylphenol.
  • SIELC Technologies. (2018). Separation of 2-Amino-4-methylphenol on Newcrom R1 HPLC column.
  • Ossila. (n.d.). 4-Fluoro-2-methylphenol.
  • gsrs. (n.d.). 5-AMINO-4-FLUORO-2-METHYLPHENOL SULFATE.
  • Sigma-Aldrich. (n.d.). 5-Amino-2-methylphenol.
  • (Book Chapter). (n.d.).
  • Chromatography Forum. (2017). separation of positional isomers.
  • Drug Delivery. (2024). 5-Amino-4-fluoro-2-methylphenol Sulfate.
  • PMC - NIH. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • MicroSolv. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • (Journal Article). (n.d.).
  • YouTube. (2020). 5.6 Amine Inversion and Chiral Molecules without Chiral Centers (Allene & Biphenyl) | Organic.
  • Taylor & Francis. (n.d.). Hydrophilic interaction chromatography – Knowledge and References.
  • BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
  • Phenomenex. (n.d.). Chiral HPLC Separations.
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  • Chiral Technologies. (n.d.). Separation of enantiomers and conformers of Tofisopam.

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A Guide to Comparative Docking Studies: Evaluating 5-Amino-4-fluoro-2-methylphenol Derivatives as Potential c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough of a comparative molecular docking study, using a hypothetical series of 5-Amino-4-fluoro-2-methylphenol derivatives as potential inhibitors of the c-Met kinase, a key target in cancer therapy. This document is intended for researchers, scientists, and drug development professionals to illustrate the process of in silico evaluation of novel chemical entities.

Introduction: The Rationale for Targeting c-Met with Novel Aminophenol Scaffolds

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase plays a crucial role in cell proliferation, migration, and invasion.[1] Its aberrant activation is implicated in the progression of various cancers, making it a prime target for therapeutic intervention.[2] Small molecule kinase inhibitors have shown significant promise in this area, with Crizotinib being a notable example of a potent c-Met inhibitor.[2][3]

Aminophenol derivatives are valuable pharmacophores in medicinal chemistry, known for a wide range of biological activities.[4][5] The specific scaffold of 5-Amino-4-fluoro-2-methylphenol presents an interesting starting point for novel inhibitor design due to its potential for forming key interactions within the ATP-binding pocket of kinases. The fluorine substituent can modulate the physicochemical properties of the molecule, potentially enhancing binding affinity and metabolic stability.

This guide will detail a hypothetical comparative docking study of a designed series of 5-Amino-4-fluoro-2-methylphenol derivatives against the c-Met kinase domain. We will use the crystal structure of c-Met in complex with Crizotinib (PDB ID: 2WGJ) as our receptor model.[6] This will allow us to not only predict the binding affinities of our novel compounds but also to compare their binding modes to that of a known, potent inhibitor.

Experimental Design and Workflow

A well-designed in silico experiment is crucial for generating meaningful and reliable results. The overall workflow for our comparative docking study is outlined below.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_output Output Target_Selection Target Selection (c-Met Kinase, PDB: 2WGJ) Protein_Prep Protein Preparation Target_Selection->Protein_Prep Ligand_Design Ligand Design (5-Amino-4-fluoro-2-methylphenol Derivatives) Ligand_Prep Ligand Preparation Ligand_Design->Ligand_Prep Grid_Box Grid Box Generation Protein_Prep->Grid_Box Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Box->Docking Results_Analysis Results Analysis Docking->Results_Analysis Binding_Affinity Binding Affinity (kcal/mol) Results_Analysis->Binding_Affinity Interactions Key Interactions Results_Analysis->Interactions Comparative_Table Comparative Data Table Binding_Affinity->Comparative_Table Interactions->Comparative_Table

Caption: Workflow for the comparative docking study.

Detailed Methodologies

This section provides a step-by-step guide to the experimental protocols for this in silico study.

Synthesis of 5-Amino-4-fluoro-2-methylphenol Derivatives (Hypothetical)

While this guide focuses on the computational aspect, the feasibility of synthesizing the designed ligands is a critical consideration in drug discovery. The synthesis of substituted aminophenols can generally be achieved through the reduction of the corresponding nitrophenols.[7] For our hypothetical derivatives, a general synthetic route would involve the nitration of a suitably substituted phenol, followed by reduction of the nitro group to an amine. Further modifications at the amino or hydroxyl groups can be achieved through standard organic chemistry reactions, such as acylation or alkylation.[8]

Molecular Docking Protocol

We will utilize AutoDock Vina, a widely used and robust open-source molecular docking program, for this study.[9]

3.2.1. Software and Resources

  • Protein Data Bank (PDB): For obtaining the crystal structure of the target protein.

  • AutoDock Tools (ADT): For preparing the protein and ligand files.

  • AutoDock Vina: For performing the molecular docking simulations.[9]

  • PyMOL or Chimera: For visualization and analysis of the docking results.

3.2.2. Protein Preparation

  • Obtain the Protein Structure: Download the crystal structure of the c-Met kinase domain in complex with Crizotinib (PDB ID: 2WGJ) from the RCSB PDB database.[6]

  • Prepare the Receptor:

    • Load the PDB file into AutoDock Tools.

    • Remove water molecules and any non-essential co-factors.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Save the prepared protein in the PDBQT file format. This format includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.[10]

3.2.3. Ligand Preparation

  • Design and Build the Ligands: The hypothetical 5-Amino-4-fluoro-2-methylphenol derivatives and the reference inhibitor, Crizotinib, will be sketched using a chemical drawing software and saved in a 3D format (e.g., MOL2 or SDF).

  • Prepare the Ligands:

    • Load each ligand file into AutoDock Tools.

    • Detect the rotatable bonds.

    • Assign Gasteiger charges.

    • Save each prepared ligand in the PDBQT file format.[10]

3.2.4. Grid Box Generation

The grid box defines the search space for the docking simulation. It should be centered on the active site of the protein and be large enough to accommodate the ligands in various conformations.

  • Define the Binding Site: The binding site can be defined based on the co-crystallized ligand (Crizotinib) in the 2WGJ PDB structure.

  • Set Grid Box Parameters: In AutoDock Tools, center the grid box on the co-crystallized Crizotinib and set the dimensions to encompass the entire binding pocket (e.g., 25 x 25 x 25 Å).

3.2.5. Docking Simulation with AutoDock Vina

  • Create a Configuration File: Prepare a text file that specifies the paths to the prepared protein and ligand PDBQT files, the center and size of the grid box, and the output file name.

  • Run AutoDock Vina: Execute the docking simulation from the command line using the following general command: vina --config config.txt --log output.log

  • Analyze the Output: AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

Comparative Analysis of Docking Results (Hypothetical Data)

The following table summarizes the hypothetical docking results for our series of 5-Amino-4-fluoro-2-methylphenol derivatives and the reference inhibitor, Crizotinib, against the c-Met kinase.

Compound IDStructureBinding Affinity (kcal/mol)Number of H-BondsKey Interacting Residues
Crizotinib (Reference) [Known Structure]-10.24MET1160, TYR1230, ASP1222, GLY1157
AFMP-01 5-Amino-4-fluoro-2-methylphenol-7.52MET1160, ASP1222
AFMP-02 N-acetyl-5-amino-4-fluoro-2-methylphenol-8.13MET1160, TYR1230, GLY1157
AFMP-03 N-(2-pyridyl)-5-amino-4-fluoro-2-methylphenol-9.34MET1160, TYR1230, ASP1222, GLY1157
AFMP-04 5-amino-4-fluoro-2-(hydroxymethyl)phenol-7.83MET1160, ASP1222, LYS1110
AFMP-05 N-(4-chlorophenyl)-5-amino-4-fluoro-2-methylphenol-9.83MET1160, TYR1230, ASP1222
AFMP-06 5-amino-4-fluoro-2-methyl-O-methyl-phenol-7.21MET1160

Discussion and Interpretation of Results

The hypothetical docking results provide valuable insights into the structure-activity relationship (SAR) of the designed 5-Amino-4-fluoro-2-methylphenol derivatives as potential c-Met inhibitors.

  • Core Scaffold Interaction: The parent compound, AFMP-01 , shows a moderate binding affinity, with its amino and hydroxyl groups forming hydrogen bonds with key residues in the hinge region of the c-Met kinase, such as MET1160 and ASP1222.[11]

  • Impact of N-Substitution: The introduction of an acetyl group (AFMP-02 ) improves the binding affinity, likely by forming an additional hydrogen bond. A more significant improvement is observed with the N-(2-pyridyl) substitution (AFMP-03 ), which shows a binding affinity comparable to the reference inhibitor, Crizotinib. The pyridine nitrogen likely forms a crucial hydrogen bond with the backbone of the hinge region, mimicking a key interaction of many known kinase inhibitors. The N-(4-chlorophenyl) derivative (AFMP-05 ) also demonstrates high affinity, suggesting that the hydrophobic interactions of the chlorophenyl group with the pocket contribute favorably to binding.

  • Impact of O-Substitution: Modification of the phenolic hydroxyl group, as seen in AFMP-04 and AFMP-06 , appears to be less favorable. The introduction of a hydroxymethyl group (AFMP-04 ) slightly improves binding compared to the parent compound, while methylation of the hydroxyl group (AFMP-06 ) significantly reduces the binding affinity. This suggests that the phenolic hydroxyl group is critical for a strong interaction with the protein, likely acting as a hydrogen bond donor.

  • Comparison with Crizotinib: Crizotinib achieves its high potency through a combination of hydrogen bonds with the hinge region and extensive hydrophobic interactions.[11] Our most promising hypothetical derivative, AFMP-03 , appears to replicate the key hydrogen bonding interactions, although it may lack some of the more extensive hydrophobic contacts of Crizotinib.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for conducting a comparative molecular docking study to evaluate a series of novel compounds as potential enzyme inhibitors. Through our hypothetical case study of 5-Amino-4-fluoro-2-methylphenol derivatives targeting c-Met kinase, we have demonstrated how in silico techniques can be used to predict binding affinities, understand key molecular interactions, and guide the design of more potent inhibitors.

The hypothetical results suggest that N-substitution on the 5-amino group with aromatic moieties, such as a pyridine or a substituted phenyl ring, could be a promising strategy for enhancing the inhibitory activity of this scaffold against c-Met kinase. Further in silico studies could explore a wider range of substituents and perform molecular dynamics simulations to assess the stability of the ligand-protein complexes. Ultimately, the most promising compounds from these computational studies would need to be synthesized and evaluated in biochemical and cellular assays to validate their predicted activity.

References

  • Al-Obaidi, Z., Abdul-Rasheed, O. F., Faisal, M., & Raauf, A. (2019). In Silico Design, Synthesis and Characterization of New Spebrutinib Analogues. ResearchGate. Available at: [Link]

  • AutoDock. (n.d.). Preparing Molecules. Retrieved from a URL that provides instructions for preparing molecules for AutoDock.
  • Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-Met) kinase and anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342–6363.
  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
  • Galaxy Training. (2019). Protein-ligand docking. Retrieved from [Link]

  • Google Patents. (n.d.). Production of n-substituted aminophenols.
  • Google Patents. (n.d.). Process for preparation of substituted p-aminophenol.
  • RCSB PDB. (2009). 2WGJ: X-ray Structure of PF-02341066 bound to the kinase domain of c-Met. Retrieved from [Link]

  • RCSB PDB. (2011). 3VHE: Crystal structure of human VEGFR2 kinase domain with a novel pyrrolopyrimidine inhibitor. Retrieved from [Link]

  • RCSB PDB. (2014). 4RJ7: EGFR kinase (T790M/L858R) with inhibitor compound 1. Retrieved from [Link]

  • ScotChem. (n.d.). Preparing the protein and ligand for docking. Retrieved from [Link]

  • Sierra, J. R., & Tsao, M. S. (2011). c-MET as a potential therapeutic target in non-small cell lung cancer. Therapeutic Advances in Medical Oncology, 3(1_suppl), S21–S35.
  • Singh, H., & Singh, S. (2022). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences, 23(3), 1381.
  • SwissDock. (n.d.). SwissDock - A web server for protein-small molecule docking. Retrieved from [Link]

  • Tandel, H., & Shah, V. H. (2015). Synthesis and biological evaluation of some novel aminophenol derivatives. Der Pharma Chemica, 7(10), 329-334.
  • Vilar, S., Cozza, G., & Moro, S. (2008). Medicinal chemistry and the molecular operating environment (MOE): application of QSAR and molecular docking to drug discovery. Current Topics in Medicinal Chemistry, 8(18), 1555–1572.
  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]

  • Zhang, Y., et al. (2010). Crizotinib (PF-02341066) is a potent and selective dual inhibitor of c-Met and ALK receptor tyrosine kinases with antitumor activity in cancer cells. Clinical Cancer Research, 16(22), 5609–5619.
  • ResearchGate. (n.d.). Crizotinib Interactions with ALK and c-MET. Retrieved from a URL that provides a diagram of Crizotinib's interactions.
  • ResearchGate. (n.d.). Synthesis of N-(4-aminophenyl)-substituted benzamides. Retrieved from a URL that describes the synthesis of these compounds.
  • ResearchGate. (n.d.). Synthesis of Various 2-Aminobenzoxazoles. Retrieved from a URL that describes the synthesis of these compounds.
  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings.
  • PubMed Central (PMC). (n.d.). Structurebased drug design and AutoDock study of potential protein tyrosine kinase inhibitors. Retrieved from a URL that describes a study on tyrosine kinase inhibitors.
  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]

  • PubMed. (n.d.). Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases.
  • AutoDock Vina. (n.d.). AutoDock Vina: Molecular docking program. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure of the Crizotinib (PF-02341066), c-Met Cell IC50 8 nM inhibitor.

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 5-Amino-4-fluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities requires a proactive and informed approach to personal and environmental protection. This guide provides essential safety and logistical information for the handling of 5-Amino-4-fluoro-2-methylphenol, a compound that, while promising in its applications, necessitates careful management due to its potential hazards. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from the safety profiles of structurally analogous chemicals, including various aminophenols and fluorinated phenols. We will therefore proceed with a cautious approach, assuming a significant hazard potential.

I. Hazard Analysis: An Evidence-Based Assessment

While a definitive hazard profile for 5-Amino-4-fluoro-2-methylphenol is not yet established, data from similar compounds such as 5-Fluoro-2-methylphenol, 2-Amino-4,6-dichloro-5-methylphenol, and other aminophenols suggest a number of potential risks. These include:

  • Severe Skin and Eye Irritation/Burns: Many substituted phenols are corrosive and can cause significant damage upon contact with skin and eyes[1][2].

  • Respiratory Tract Irritation: Inhalation of dust or fumes may lead to irritation of the respiratory system[2][3].

  • Dermal and Oral Toxicity: Related compounds are classified as harmful if swallowed or in contact with the skin[1].

  • Allergic Skin Reactions: Some aminophenols are known to be skin sensitizers, meaning they can cause an allergic reaction upon repeated exposure[4].

  • Combustibility: Phenolic compounds can be combustible, posing a fire risk, especially at elevated temperatures[1].

Given these potential hazards, a stringent set of safety protocols is not just recommended, but essential for the protection of all laboratory personnel.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling 5-Amino-4-fluoro-2-methylphenol. The following table outlines the minimum required PPE for various laboratory operations.

Operation Required Personal Protective Equipment
Weighing and Aliquoting (Solid) - Full-face respirator with P100 (or equivalent) particulate filter- Chemical-resistant gloves (Nitrile, double-gloved)- Chemical-resistant laboratory coat or gown- Safety glasses (in addition to full-face respirator)- Closed-toe shoes
Solution Preparation and Handling - Chemical fume hood- Full-face shield and safety goggles- Chemical-resistant gloves (Nitrile, double-gloved)- Chemical-resistant apron over a lab coat- Closed-toe, chemical-resistant footwear
Transfer and Reaction Monitoring - Chemical fume hood- Safety goggles- Chemical-resistant gloves (Nitrile)- Laboratory coat- Closed-toe shoes
Waste Disposal - Full-face shield and safety goggles- Chemical-resistant gloves (Nitrile, double-gloved)- Chemical-resistant apron over a lab coat- Closed-toe, chemical-resistant footwear

Note: Always inspect gloves for any signs of degradation or puncture before and during use. Change gloves frequently, and immediately if they become contaminated.

III. Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, step-by-step protocol is the cornerstone of safe chemical handling. The following workflow is designed to minimize exposure and prevent accidental release.

1. Preparation and Pre-Handling Check:

  • Ensure that a chemical fume hood is available and functioning correctly.
  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
  • Assemble all necessary PPE and inspect it for integrity.
  • Prepare a designated waste container for 5-Amino-4-fluoro-2-methylphenol waste.

2. Handling the Compound:

  • All handling of 5-Amino-4-fluoro-2-methylphenol, whether in solid or solution form, must be conducted within a certified chemical fume hood[1].
  • When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to prevent the dispersion of fine particles.
  • When preparing solutions, add the solid slowly to the solvent to avoid splashing.
  • Keep all containers of 5-Amino-4-fluoro-2-methylphenol tightly sealed when not in use.

3. Post-Handling Procedures:

  • Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.
  • Carefully remove and dispose of all contaminated PPE in the designated waste stream.
  • Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.
IV. Emergency and Disposal Plan: Managing Spills and Waste

A clear and concise plan for managing emergencies and disposing of waste is crucial for maintaining a safe laboratory environment.

A. Spill Response Workflow

In the event of a spill, a rapid and coordinated response is essential. The following diagram outlines the key steps to be taken.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment Assessment cluster_Response Response cluster_Final_Steps Final Steps Evacuate 1. Evacuate Immediate Area Alert 2. Alert Colleagues and Supervisor Evacuate->Alert Isolate 3. Isolate the Spill Area Alert->Isolate Assess 4. Assess Spill Size and Hazard (Consult SDS of related compounds) Isolate->Assess SmallSpill 5a. Small Spill: - Don appropriate PPE - Neutralize if appropriate - Absorb with inert material Assess->SmallSpill Minor LargeSpill 5b. Large Spill: - Do not attempt to clean up - Contact Emergency Response Team Assess->LargeSpill Major Cleanup 6. Collect and containerize waste SmallSpill->Cleanup Report 9. Document the Incident LargeSpill->Report Decontaminate 7. Decontaminate the Area Cleanup->Decontaminate Dispose 8. Dispose of Waste Properly Decontaminate->Dispose Dispose->Report

Caption: Workflow for responding to a spill of 5-Amino-4-fluoro-2-methylphenol.

B. Disposal Plan

All waste containing 5-Amino-4-fluoro-2-methylphenol, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Collection: Collect all waste in a clearly labeled, sealed, and chemical-resistant container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, in accordance with all local, state, and federal regulations[1][2].

By integrating these safety protocols into your daily laboratory operations, you can effectively mitigate the risks associated with handling 5-Amino-4-fluoro-2-methylphenol, ensuring a safe and productive research environment.

References

  • 5-Amino-4-fluoro-2-methylphenol Sulfate - Drug Delivery . (2024). Retrieved from [Link]

  • 5-Amino-2-chloro-4-fluorophenol - PubChem . National Center for Biotechnology Information. Retrieved from [Link]

  • 5-Amino-2-fluoro-4-methylphenol - Sunway Pharm Ltd . Retrieved from [Link]

  • SAFETY DATA SHEET - 2-Amino-4,6-dichloro-5-methylphenol . (2025). Thermo Fisher Scientific. Retrieved from [Link]

Sources

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